molecular formula C9H17FN2 B12846813 (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Cat. No.: B12846813
M. Wt: 172.24 g/mol
InChI Key: BVIBYYCIBCALCP-MRVPVSSYSA-N
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Description

(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C9H17FN2 and its molecular weight is 172.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine

InChI

InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1

InChI Key

BVIBYYCIBCALCP-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)C2CCNCC2

Canonical SMILES

C1CNCCC1N2CCC(C2)F

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine in Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] The compound (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, with its specific stereochemistry and fluorine substitution, represents a rationally designed molecule poised for interaction with key neurological targets. While direct literature on this specific molecule is emerging, its structural motifs strongly suggest a high affinity for the Sigma-1 Receptor (σ1R).

The σ1R is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), particularly in mitochondria-associated membranes (MAM).[3][4] It is not a classical G-protein coupled receptor or ion channel but rather a pluripotent modulator of various cellular functions.[5][6] Its involvement in a range of neuropathologies, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain, has made it a highly attractive target for drug development.[3][7][8]

This guide provides a comprehensive framework for elucidating the mechanism of action of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, from initial target validation to in-depth characterization of its binding kinetics and functional consequences. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel σ1R ligands.

The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Homeostasis

To understand the mechanism of action of a ligand, one must first understand its target. The σ1R is a 223-amino acid transmembrane protein with no homology to other mammalian proteins.[4][6] It acts as a molecular chaperone, interacting with a wide array of client proteins, including ion channels (e.g., voltage-gated K+ channels, NMDA receptors), G-protein coupled receptors, and other signaling molecules.[3][5]

Under basal conditions, σ1R is predominantly bound to another chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78.[8] Upon stimulation by ligand binding (agonism) or cellular stress, σ1R dissociates from BiP and is then free to interact with its client proteins, thereby modulating their function.[8] This modulation can have profound effects on cellular processes, including:

  • Calcium Homeostasis: σ1R translocates to the ER-mitochondrion interface to stabilize the inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper calcium signaling between these organelles, which is crucial for ATP production and cell survival.[5][8]

  • Oxidative Stress Response: By modulating mitochondrial function and calcium signaling, σ1R activation can confer neuroprotection against oxidative stress.[3]

  • Neuroinflammation: σ1R has been shown to play a role in modulating neuroinflammatory processes.[9]

  • Neuronal Plasticity: Through its interaction with various ion channels and receptors, σ1R can influence synaptic activity and promote neurite outgrowth.

The following diagram illustrates the proposed signaling pathway of the Sigma-1 Receptor.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Conformational Change & Dissociation from BiP IP3R IP3 Receptor Ca_release Ca2+ Release from ER IP3R->Ca_release Ligand (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine (Agonist) Ligand->S1R_inactive Binds S1R_active->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Uptake Ca_release->Mito_Ca ATP_prod ATP Production Mito_Ca->ATP_prod Cell_Survival Enhanced Cell Survival & Neuroprotection ATP_prod->Cell_Survival

Caption: Proposed signaling pathway of the Sigma-1 Receptor upon agonist binding.

Experimental Characterization of Target Binding and Mechanism of Action

A multi-pronged approach is necessary to fully characterize the interaction of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine with the σ1R. This involves a combination of in vitro binding assays, functional cell-based assays, and in vivo imaging.

Part A: In Vitro Binding Assays

The foundational step is to quantify the affinity and selectivity of the compound for its target. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay for σ1R

This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine by measuring its ability to compete with a known radiolabeled σ1R ligand.

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a rich source of σ1R.[10][11]

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1R ligand.[10]

  • Test Compound: (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine.

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[12]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Preparation: Prepare serial dilutions of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand like haloperidol).

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach binding equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane Homogenate - [3H]-(+)-pentazocine - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding (TB) - Non-specific Binding (NSB) - Test Compound Concentrations Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (e.g., 120 min) Plate_Setup->Incubation Filtration Rapid Filtration over Glass Fiber Mats Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity (CPM) Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Selectivity Profiling: To ensure the compound is selective for σ1R, similar competition binding assays should be run against the σ2R (using [3H]-DTG with a σ1R masking agent) and a panel of other relevant CNS receptors.[11][12]

Parameter Description Typical Value for Potent Ligand
Ki (σ1R) Inhibition constant at the Sigma-1 Receptor. A measure of binding affinity.< 10 nM
Ki (σ2R) Inhibition constant at the Sigma-2 Receptor.> 1000 nM
Selectivity (σ2R/σ1R) The ratio of Ki values, indicating preference for σ1R over σ2R.> 100-fold

Table 1: Key parameters from in vitro binding assays used to characterize a selective σ1R ligand.

Part B: Functional Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the cellular consequence of binding.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key downstream event of σ1R modulation of the IP3R.

Materials:

  • Cell Line: A cell line endogenously expressing σ1R (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Test Compound: (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine.

  • Reference Agonist: (+)-Pentazocine or PRE-084.

  • Reference Antagonist: NE-100.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye.

  • Agonist Mode:

    • Add varying concentrations of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine to the cells.

    • Measure the fluorescence intensity over time to detect any increase in intracellular calcium.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine.

    • Stimulate the cells with a known σ1R agonist (e.g., (+)-pentazocine).

    • Measure the fluorescence intensity to determine if the test compound inhibits the agonist-induced calcium response.

  • Data Analysis:

    • Quantify the peak fluorescence response for each condition.

    • For agonist activity, plot the response against the compound concentration to determine the EC50 (effective concentration for 50% maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Part C: In Vivo Target Engagement

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that can visualize and quantify receptor distribution and occupancy in the living brain.[8][13] Given the fluorine atom in its structure, (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine is an ideal candidate for radiolabeling with Fluorine-18 ([18F]).

Experimental Protocol: Preclinical PET Imaging with [18F]-(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

This protocol outlines the use of the radiolabeled compound to assess its brain penetration and specific binding to σ1R in an animal model.

Materials:

  • Radiotracer: Synthesized [18F]-(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine.

  • Animal Model: Rodent (rat or mouse) or non-human primate.

  • Blocking Agent: A known σ1R ligand (e.g., haloperidol or SA4503) to demonstrate binding specificity.

  • Instrumentation: microPET scanner, anesthesia equipment.

Procedure:

  • Radiosynthesis: Synthesize the [18F]-labeled tracer via nucleophilic substitution on a suitable precursor.[14][15]

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner.

  • Baseline Scan:

    • Administer the radiotracer intravenously.

    • Acquire dynamic PET data over a period of 60-120 minutes.

  • Blocking Scan:

    • In a separate session or animal, pre-administer a high dose of a blocking agent.

    • Administer the radiotracer and acquire a second dynamic PET scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with an anatomical MRI or CT scan for anatomical reference.

    • Define regions of interest (ROIs) in the brain (e.g., cortex, cerebellum, hippocampus).

    • Generate time-activity curves (TACs) for each ROI.

    • Compare the tracer uptake in the baseline and blocking scans. A significant reduction in uptake in the blocking scan indicates specific binding to the target receptor.

    • Calculate binding potential (BPND) or other quantitative measures of receptor density.

The following diagram illustrates the workflow of a preclinical PET imaging study.

pet_workflow Start Start Radiosynthesis Synthesize and Purify [18F]-labeled Compound Start->Radiosynthesis Animal_Prep Anesthetize Animal and Position in Scanner Radiosynthesis->Animal_Prep Baseline_Scan Inject [18F]-Tracer Acquire Dynamic Baseline Scan Animal_Prep->Baseline_Scan Blocking_Scan Pre-treat with Blocking Agent Inject [18F]-Tracer Acquire Dynamic Blocking Scan Animal_Prep->Blocking_Scan Image_Reconstruction Reconstruct PET Images Baseline_Scan->Image_Reconstruction Blocking_Scan->Image_Reconstruction Image_Analysis Co-register with MRI/CT Define Regions of Interest (ROIs) Generate Time-Activity Curves Image_Reconstruction->Image_Analysis Quantification Compare Baseline vs. Blocking Calculate Binding Potential (BPND) Image_Analysis->Quantification End End Quantification->End

Caption: Workflow for a preclinical PET imaging study to assess target engagement.

Conclusion and Future Directions

The compound (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine holds significant promise as a selective ligand for the Sigma-1 Receptor. The technical framework outlined in this guide provides a robust pathway for confirming its target and elucidating its precise mechanism of action. By systematically determining its binding affinity, functional activity, and in vivo target engagement, researchers can build a comprehensive profile of this molecule.

Future investigations should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing its efficacy in animal models of relevant CNS disorders, and conducting thorough safety and toxicology studies. The insights gained from these endeavors will be critical in translating the therapeutic potential of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine from the laboratory to the clinic.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2025). MDPI.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (n.d.). PMC.
  • The Pharmacology of the Sigma-1 Receptor. (2014, November 24). ResearchGate.
  • Sigma-1 receptor. (n.d.). Wikipedia.
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (2008, December 15). PubMed.
  • Sigma-1 targeted PET tracers. (n.d.). Washington University Office of Technology Management.
  • Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). (2019, July 11). PMC.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025, November 5). MDPI.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020, March 12). Frontiers.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021, July 29). MDPI.
  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. (n.d.). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD.
  • Fluorine-18 labelled building blocks for PET tracer synthesis. (2017, June 13). Chemical Society Reviews (RSC Publishing).

Sources

Toxicity profile and safety data sheet (SDS) for (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Inferred Toxicity Profile and Safe Handling of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive, peer-reviewed toxicity profile for (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is publicly available. This guide has been constructed by a Senior Application Scientist to provide an inferred toxicological profile and robust safety recommendations based on the known hazards of its core chemical structures—piperidine and fluorinated pyrrolidine—and data from close structural analogs. This document is intended for use by qualified researchers and drug development professionals who are experienced in handling novel chemical entities.

Introduction: Assessing a Novel Chemical Entity

(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a substituted heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine and pyrrolidine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[1] The introduction of a fluorine atom can further modulate a molecule's metabolic stability, pKa, and binding affinity.[2]

However, the very novelty that makes this compound a promising research candidate also necessitates a cautious and informed approach to its handling. In the absence of direct toxicological data, a weight-of-evidence approach is crucial. By dissecting the molecule into its constituent parts and examining structurally related compounds, we can construct a reliable, albeit inferred, safety profile to guide laboratory practices.

Part 1: Deconstruction of the Core Structure and Analog Analysis

The toxicological profile of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine can be logically inferred by examining the hazards associated with its parent heterocycles and a non-fluorinated analog.

  • Piperidine Core: The piperidine ring is a well-characterized building block. It is classified as a highly flammable liquid that is harmful if swallowed and toxic when in contact with the skin or inhaled.[3][4] Critically, it is known to cause severe skin burns and eye damage.[3][5]

  • Fluoropyrrolidine Moiety: The pyrrolidine ring itself shares many hazards with piperidine, being flammable, corrosive, and toxic.[6] The specific precursor, (R)-(−)-3-Fluoropyrrolidine, is used in the synthesis of advanced materials and pharmaceuticals, indicating its role as a reactive intermediate.[7] The strategic placement of a fluorine atom is known to alter a molecule's metabolic fate, which can sometimes lead to the formation of toxic metabolites.[2]

  • Structural Analog - 4-(1-Pyrrolidinyl)piperidine: This compound is the closest structural analog for which public safety data is available. GHS classifications from aggregated sources indicate it causes severe skin burns and eye damage, skin and eye irritation, and may cause respiratory irritation.[8]

This analysis strongly suggests that (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine should be handled as a corrosive, toxic, and irritating substance.

cluster_Target Target Compound cluster_Analogs Structural Components & Analogs Target (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine Piperidine Piperidine Core (Toxic, Corrosive) Target->Piperidine Contains Fluoropyrrolidine Fluoropyrrolidine Moiety (Irritant, Reactive) Target->Fluoropyrrolidine Contains Analog 4-(1-Pyrrolidinyl)piperidine (Corrosive, Irritant) Target->Analog Structurally Similar To

Caption: Structural relationship of the target compound to its hazardous core components.

Part 2: Inferred Toxicological Profile and GHS Classification

Based on the available data for its structural components, the following GHS classification for (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine should be conservatively assumed.

Pictograms:

Signal Word: Danger

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Inferred Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P310: Immediately call a POISON CENTER or doctor.[5]

Summary of Inferred Toxicological Data
Toxicological EndpointInferred HazardRationale
Acute Oral Toxicity Category 3 or 4 (Toxic/Harmful)Piperidine and its derivatives are known to be harmful if swallowed.[3][4]
Acute Dermal Toxicity Category 3 (Toxic)Piperidine is classified as toxic in contact with skin.[3][5]
Acute Inhalation Toxicity Category 3 (Toxic)Inhalation of piperidine is toxic; analogs may cause respiratory irritation.[3][8]
Skin Corrosion/Irritation Category 1B (Causes severe burns)Piperidine, pyrrolidine, and the non-fluorinated analog are all known skin corrosives or severe irritants.[3][6][8]
Eye Damage/Irritation Category 1 (Causes serious eye damage)The parent heterocycles cause severe and potentially irreversible eye damage.[3][9]
Carcinogenicity/Mutagenicity Data Not AvailableNo data exists for this compound or its close analogs. No inference can be made.

Part 3: Pro-Forma Safety Data Sheet (SDS) Analysis

This section outlines the critical safety information that would be expected in a formal SDS.

Section 4: First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[9] If breathing has stopped, provide artificial respiration.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Call a POISON CENTER or doctor immediately.

Section 7: Handling and Storage
  • Safe Handling: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10] Do not breathe vapors or dust. Avoid all contact with skin, eyes, and clothing.[11] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: A chemical fume hood is mandatory to ensure adequate ventilation and prevent inhalation exposure.[11] An eyewash station and safety shower must be readily available.[11]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (if splashing is possible).[12]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]

Part 4: Experimental Protocol: Safe Handling Workflow for Novel Research Chemicals

This protocol outlines a self-validating system for handling (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine and other compounds with unknown or inferred toxicity.

  • Preparation & Pre-Risk Assessment:

    • Step 1.1: Review all available data for the compound and its structural analogs.

    • Step 1.2: Assume a worst-case scenario for toxicity based on the most hazardous analog.

    • Step 1.3: Prepare all necessary equipment, including PPE, spill kits, and quenching solutions, before accessing the compound.

  • Engineering Controls Verification:

    • Step 2.1: Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Step 2.2: Ensure the work area within the hood is clean, uncluttered, and free of incompatible materials.

  • Handling Operations:

    • Step 3.1: Don all required PPE before entering the lab area where the compound is stored.

    • Step 3.2: Transport the compound in a sealed, labeled, and shatter-proof secondary container.

    • Step 3.3: Perform all manipulations (weighing, dissolving, transferring) within the certified fume hood.

    • Step 3.4: Use the smallest quantity of material necessary for the experiment.

  • Decontamination and Waste Disposal:

    • Step 4.1: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Step 4.2: Dispose of all contaminated waste (gloves, pipette tips, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Step 4.3: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly.

cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Post Phase 3: Post-Handling A Review Analog Safety Data B Assume Worst-Case Toxicity Profile A->B C Prepare PPE & Spill Kit B->C D Verify Fume Hood Function C->D E Don Full PPE D->E F Handle Compound Inside Hood Only E->F G Decontaminate Surfaces F->G H Segregate Hazardous Waste G->H I Doff PPE & Wash Hands H->I

Caption: A mandatory safe handling workflow for chemicals with inferred toxicity.

References

Sources

Receptor targets and binding affinity of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Targets and Binding Affinity of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Derivatives

Introduction: The (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with a wide array of biological targets. The fusion of a piperidine with a fluorinated pyrrolidine, specifically in the (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine configuration, represents a sophisticated evolution of this core. The incorporation of a fluorine atom is a deliberate design choice aimed at modulating key physicochemical properties.[3] Fluorine's high electronegativity can alter the basicity (pKa) of the nearby nitrogen atoms, which can profoundly impact oral absorption and bioavailability.[4] Furthermore, the strategic placement of fluorine can block sites of metabolism, enhancing the pharmacokinetic profile of a potential drug candidate.[5]

This guide provides a detailed examination of the primary receptor systems targeted by this class of compounds, focusing on the quantitative assessment of their binding affinities and the state-of-the-art methodologies used for their characterization. The principal targets discussed herein are the sigma-1 (σ1) and sigma-2 (σ2) receptors, with additional consideration for their interactions with monoamine transporters such as the dopamine transporter (DAT).

Part 1: The Sigma-1 (σ1) Receptor: A High-Affinity Target

The sigma-1 (σ1) receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER) membrane, where it functions as a ligand-operated molecular chaperone.[6] It plays a crucial role in regulating cellular signaling, particularly in response to stress, and is implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[7][8] Piperidine-containing structures are well-established as high-affinity ligands for the σ1 receptor.[9]

Binding Affinity Profile

While specific data for a broad series of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine derivatives are proprietary or dispersed, the affinity of related piperidine scaffolds provides a strong predictive framework. Structure-activity relationship (SAR) studies consistently demonstrate that a basic nitrogen atom within a cyclic structure is a key pharmacophoric element for σ1 receptor binding.[9] For instance, piperidine propionamide derivatives have been developed as potent σ1 receptor antagonists, with Ki values in the low nanomolar range.[10][11] One such compound, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, demonstrated a Ki of 1.86 nM for the σ1 receptor.[11] The introduction of the fluoropyrrolidinyl moiety is anticipated to maintain or enhance this high affinity while potentially improving selectivity and pharmacokinetic properties.

Table 1: Representative Binding Affinities of Piperidine Derivatives at Sigma-1 Receptors

Compound ClassRepresentative Compoundσ1 Receptor Ki (nM)Reference
Piperidine PropionamidesN-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide1.86[11]
Cyanophenoxymethyl-piperidines1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine4.3[12]
Dihydro-quinolinones7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone1.22[10]
Experimental Protocol: σ1 Receptor Competitive Radioligand Binding Assay

This protocol describes a robust method for determining the binding affinity (Ki) of a test compound for the σ1 receptor using competitive displacement of a specific radioligand.[6][13]

1. Materials and Reagents:

  • Membrane Preparation: Guinea pig liver or brain tissue, or HEK-293 cells stably expressing the human σ1 receptor.[13][14]

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand.[6][13]

  • Non-specific Binding Control: Haloperidol.[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Instrumentation: 96-well microplates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, and a liquid scintillation counter.[15][17]

2. Step-by-Step Methodology:

  • Step 1: Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[16]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[16]

    • Resuspend the membrane pellet in fresh assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[15][17]

  • Step 2: Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 50 µL of haloperidol (final concentration of 10 µM).[14]

    • Test Compound Wells: Add 50 µL of the (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine derivative at various concentrations (e.g., 0.1 nM to 10 µM).

    • To all wells, add 50 µL of [3H]-(+)-pentazocine (final concentration ~5 nM).[14]

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (e.g., 100 µg protein).[14]

  • Step 3: Incubation:

    • Incubate the plate for 90-120 minutes at room temperature or 37°C with gentle agitation to allow the binding to reach equilibrium.[14][17]

  • Step 4: Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[15]

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[15]

  • Step 5: Quantification and Data Analysis:

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[15]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

G cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Assay Setup cluster_end Steps 3-5: Incubation to Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspend & Quantify prep3->prep4 assay2 Add Membrane Suspension prep4->assay2 Input assay1 Plate Test Compound, Radioligand & Controls assay1->assay2 incubate Incubate (90-120 min) assay2->incubate Start Reaction filtrate Filter & Wash incubate->filtrate quantify Scintillation Counting filtrate->quantify analyze Calculate IC50 & Ki quantify->analyze result Binding Affinity (Ki) analyze->result

Workflow for σ1 Receptor Radioligand Binding Assay.

Part 2: The Sigma-2 (σ2) Receptor: A Target for Selectivity Profiling

The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is distinct from the σ1 receptor but is often co-targeted by similar ligands.[8] It is overexpressed in proliferating cancer cells and is also implicated in neurological disorders, making it a valuable target for both therapeutic and diagnostic development.[19] For any potential σ1 receptor ligand, determining its affinity for the σ2 receptor is a critical step to establish its selectivity profile.

Binding Affinity and Selectivity

High selectivity for the σ1 receptor over the σ2 receptor is often a key objective in drug design to minimize off-target effects. The structural features that govern selectivity can be subtle.[20] For example, while some piperidine derivatives show high affinity for both receptors, others achieve significant selectivity.[9] The selectivity ratio (Ki σ2 / Ki σ1) is a crucial parameter; a higher ratio indicates greater selectivity for the σ1 receptor.

Table 2: Representative Binding Affinities and Selectivity of Ligands at Sigma Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
Haloperidol2.2167.3[21]
(+)-Pentazocine5.81253216[21]
1,3-di-o-tolyl-guanidine (DTG)27.712.80.46[21]
CM1560.71825.7[7]
Experimental Protocol: σ2 Receptor Competitive Radioligand Binding Assay

This protocol is adapted for σ2 receptors and critically employs a "masking" strategy, as there are no widely available, highly selective σ2 radioligands.[19]

1. Materials and Reagents:

  • Membrane Preparation: Rat liver membranes are a common source due to high σ2 receptor expression.[14]

  • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective ligand that binds to both σ1 and σ2 sites.[6][19]

  • σ1 Masking Agent: (+)-pentazocine, to occupy and block the σ1 receptors.[14][19]

  • Non-specific Binding Control: Unlabeled DTG or haloperidol.[14]

  • All other materials are as described in the σ1 receptor assay protocol.

2. Step-by-Step Methodology:

  • Step 1: Membrane Preparation: As described for the σ1 assay.

  • Step 2: Assay Setup:

    • To all wells, add the σ1 masking agent, (+)-pentazocine, to a final concentration sufficient to saturate σ1 sites (e.g., 100 nM to 1 µM).[14][19] This step is crucial for isolating the σ2 binding signal.

    • Proceed with the addition of buffer (Total Binding), non-specific control (10 µM DTG), and test compound dilutions as described in the σ1 protocol.[14]

    • To all wells, add [3H]-DTG (final concentration ~5 nM).[14]

    • Initiate the reaction by adding the membrane preparation (e.g., 30-60 µg protein).[14]

  • Steps 3-5: Incubation, Filtration, and Analysis:

    • These steps are identical to those described in the σ1 receptor assay protocol. The incubation is typically for 120 minutes at room temperature.[14] The resulting Ki value represents the affinity of the test compound for the σ2 receptor.

A Note on Causality and Trustworthiness: The choice to use a non-selective radioligand with a masking agent is born of necessity. However, this method carries an inherent risk: the masking agent may interfere with ligand binding at the σ2 site.[14][19] Therefore, it is critical to validate this protocol by running control experiments and, when possible, confirming results with newer, more selective tools as they become available. This self-validating check ensures the trustworthiness of the generated data.

G mask Add σ1 Masking Agent (e.g., (+)-Pentazocine) assay Add Non-selective Radioligand ([3H]-DTG), Test Compound & Membranes mask->assay incubate Incubate to Reach Equilibrium assay->incubate filter Filter & Wash to Remove Unbound Ligands incubate->filter quantify Quantify Bound Radioactivity filter->quantify analyze Calculate Ki for σ2 Receptor quantify->analyze result σ2 Binding Affinity analyze->result

Workflow for σ2 Receptor Binding Assay using a Masking Protocol.

Part 3: Dopamine Transporter (DAT) and Other Potential Targets

The piperidine scaffold is also known to interact with monoamine transporters, which are crucial for regulating neurotransmission.[16] The dopamine transporter (DAT) is a primary target of interest due to its role in motor control, motivation, and reward.[16]

Binding Affinity and Functional Activity

Derivatives of the (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine scaffold may exhibit inhibitory activity at DAT. This is typically quantified by two parallel assays: a binding assay to determine affinity (Ki) and a functional uptake assay to measure potency (IC50).[16][22]

Table 3: Representative Inhibitory Activity of Reference Compounds at DAT

CompoundDAT Binding Ki (nM)DAT Uptake IC50 (nM)Reference
Rimcazole248N/A[16]
d-AmphetamineN/A~30-100[15]
GBR 12909~1-5~10-30[16] (Implied)
Experimental Protocol: DAT Functional Uptake Assay

This protocol measures the functional ability of a test compound to inhibit the reuptake of dopamine into cells expressing DAT.[16][22]

1. Materials and Reagents:

  • Cell Line: HEK-293 or COS-7 cells stably or transiently expressing the human DAT (hDAT).[16][22]

  • Radioactive Substrate: [3H]Dopamine.[16]

  • Uptake Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[16]

  • Non-specific Uptake Control: A known potent DAT inhibitor like nomifensine or GBR 12909.[16]

  • Instrumentation: 96-well cell culture plates, plate washer, cell lysis buffer (e.g., 1% SDS), and a liquid scintillation counter.[16]

2. Step-by-Step Methodology:

  • Step 1: Cell Culture:

    • Seed hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.[16]

    • Incubate cells at 37°C in a 5% CO2 incubator.[16]

  • Step 2: Assay Protocol:

    • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.[16]

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[16]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[16]

  • Step 3: Uptake Initiation and Termination:

    • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration ~10-20 nM).[16]

    • Incubate for a short period (5-10 minutes) at 37°C to measure the initial rate of uptake.[16]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[16]

  • Step 4: Quantification and Analysis:

    • Lyse the cells by adding 100 µL of lysis buffer to each well.[16]

    • Transfer the lysate to scintillation vials and quantify the radioactivity.

    • Calculate the specific uptake (Total uptake - Non-specific uptake) and determine the IC50 value for the test compound.

G cluster_neuron Dopaminergic Synapse presynaptic Presynaptic Neuron DAT synaptic_cleft Synaptic Cleft Dopamine (DA) presynaptic:dat->synaptic_cleft DA Reuptake postsynaptic Postsynaptic Neuron Dopamine Receptors inhibitor (R)-4-(3-Fluoropyrrolidin-1-yl) piperidine derivative inhibitor->presynaptic:dat Blocks Reuptake

Mechanism of Dopamine Transporter (DAT) Inhibition.

Conclusion and Future Directions

The (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine scaffold represents a promising platform for the development of novel therapeutics targeting CNS disorders. The high affinity for the σ1 receptor, a key modulator of cellular stress and neuronal function, positions these derivatives as strong candidates for conditions like Alzheimer's disease, neuropathic pain, and depression.[23] The systematic evaluation of binding affinity at σ1, σ2, and DAT provides a comprehensive pharmacological profile, guiding lead optimization toward compounds with high potency and the desired selectivity to minimize off-target effects. The detailed experimental protocols provided herein serve as a foundational guide for researchers to rigorously characterize these and other novel chemical entities, ensuring scientific integrity and advancing the discovery of next-generation medicines.

References

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  • Yuan, H., et al. (2013). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications. Available at: [Link]

  • Waterhouse, R. N., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology. Available at: [Link]

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  • Szałata, M., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Jun, D., et al. (1991). Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

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  • ResearchGate. (n.d.). Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives. Retrieved from [Link]

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The Strategic Utilization of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp3-rich, stereodefined heterocycles is a cornerstone of contemporary drug discovery. Among these, the (R)-4-(3-fluoropyrrolidin-1-yl)piperidine motif has emerged as a highly privileged scaffold. By combining the versatile, basic core of a piperidine ring with the stereospecific, electron-withdrawing properties of a fluorinated pyrrolidine, medicinal chemists can precisely modulate physicochemical properties, optimize pharmacokinetics, and drive target selectivity. This technical guide explores the structural causality, therapeutic applications, and synthetic methodologies surrounding this critical building block.

Physicochemical Causality: The Fluorine Effect in sp3-Rich Scaffolds

The decision to incorporate a 3-fluoropyrrolidine group onto a piperidine core is rarely arbitrary; it is driven by strict physicochemical causality designed to overcome specific pharmacokinetic hurdles.

  • pKa Modulation and Membrane Permeability: Unsubstituted piperidine-pyrrolidine systems are highly basic (pKa ~9.5), which leads to near-complete protonation at physiological pH. This high basicity often results in poor passive membrane permeability and severe lysosomal trapping, clinically manifesting as phospholipidosis[1]. The introduction of a highly electronegative fluorine atom at the 3-position of the pyrrolidine ring withdraws electron density via the inductive effect, lowering the pKa of the adjacent basic nitrogen to approximately 7.5–8.0. This subtle shift significantly increases the fraction of the neutral species in vivo, enhancing passive diffusion into critical peripheral tissues like the dorsal root ganglion (DRG)[2][3].

  • Conformational Locking via the Gauche Effect: The stereodefined (R)-fluorine atom dictates the ring pucker of the pyrrolidine. Due to the stereoelectronic gauche effect between the highly polarized C–F bond and the adjacent C–N bond, the pyrrolidine ring is locked into a specific Cγ-exo or endo conformation[4]. This pre-organization reduces the entropic penalty upon binding to target proteins, directly translating to enhanced binding affinity and target residence time.

LogicFlow A Piperidine Core (Basic Scaffold) C pKa Modulation (Reduced Basicity) A->C B (R)-3-Fluoropyrrolidine (Stereodefined Motif) B->C D Conformational Locking (Gauche Effect) B->D E Improved ADME (Higher DRG Exposure) C->E F Target Selectivity (NaV1.7, D3R, USP7) D->F E->F

Rational design logic of fluorinated pyrrolidinyl-piperidines.

Therapeutic Applications & Literature Review

Voltage-Gated Sodium Channel (NaV1.7/NaV1.8) Blockers

The voltage-gated sodium channel NaV1.7 is genetically validated as an essential node in pain signaling. Early attempts to develop selective NaV1.7 inhibitors using piperidine-based benzenesulfonamides failed in vivo (e.g., in the mouse formalin test) despite high in vitro potency. The causality of this failure was traced to insufficient DRG exposure due to poor membrane permeability[2][3].

To overcome this, researchers optimized the scaffold by incorporating the (R)-3-fluoropyrrolidine motif. This modification successfully maintained potency at NaV1.7, improved selectivity over the cardiotoxic hERG channel, and completely overcame the phospholipidosis observed with initial leads[1]. This structure-activity relationship (SAR) campaign ultimately paved the way for advanced clinical candidates like ABBV-318, which demonstrated robust in vivo efficacy in both inflammatory and neuropathic pain models[1][5].

Pathway N1 Nociceptive Stimulus N2 NaV1.7 Channel Activation N1->N2 N3 Action Potential Propagation N2->N3 N4 Pain Sensation (CNS) N3->N4 N5 Fluoropyrrolidinyl- Piperidine Inhibitor N5->N2 Allosteric Block

NaV1.7 pain signaling pathway and targeted inhibition mechanism.

Dopamine D3 Receptor Allosteric Modulators

Beyond ion channels, the scaffold has proven vital in G-protein coupled receptor (GPCR) modulation. In the development of positive allosteric modulator-antagonists (PAM-antagonists) for the Dopamine D3 Receptor (D3R), maintaining selectivity over the highly homologous D2R is notoriously difficult. Expansion or contraction of the pyrrolidine ring to either a piperidine or azetane was rigorously explored[6]. The incorporation of the fluoropyrrolidine motif provided the exact spatial geometry required to engage the D3R allosteric pocket, yielding lead compounds with favorable ADME properties, brain penetrance, and potent β-arrestin recruitment modulation[6].

Protease Inhibition (DPP-IV and USP7)

The structural rigidity imparted by the fluorine atom is also exploited in protease inhibition. Prolyl-fluoropyrrolidine derivatives linked to piperidine cores have been synthesized as potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the management of Type 2 Diabetes[4]. Furthermore, piperidine derivatives containing 3-fluoropyrrolidin-1-yl groups have been patented as potent inhibitors of Ubiquitin Specific Protease 7 (USP7), highlighting the scaffold's utility in oncology and targeted protein degradation[7].

Quantitative Data: Scaffold Comparison

The following table synthesizes the quantitative advantages of integrating the (R)-4-(3-fluoropyrrolidin-1-yl)piperidine scaffold across different therapeutic targets:

Compound Class / ScaffoldPrimary TargetKey Physicochemical BenefitIn Vitro PotencyReference
Piperidine-sulfonamides NaV1.7 / NaV1.8Reduced basicity, improved DRG exposure, eliminated phospholipidosisIC50 < 50 nM[2],[1]
Compound 6a / 10aa Dopamine D3REnhanced D3R/D2R selectivity, optimized brain penetranceIC50 ~ 34 μM[6]
Prolyl-fluoropyrrolidines DPP-IVConformational locking (exo-pucker), reduced entropic penaltyIC50 < 100 nM[4]
Pyrimidinone-piperidines USP7Favorable multipolar interactions in the catalytic cleftPatent Data[7]

Self-Validating Experimental Protocol: Synthesis of the Core Scaffold

To utilize this motif, chemists frequently rely on the orthogonally protected building block tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate [8][9]. The following is a self-validating, step-by-step reductive amination protocol designed to maximize yield while preventing over-reduction.

Objective: Synthesize the orthogonally protected core scaffold via reductive amination.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • (R)-3-fluoropyrrolidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology & Causality:

  • Free-basing the Amine: Suspend (R)-3-fluoropyrrolidine HCl in anhydrous DCE under an inert atmosphere. Add DIPEA dropwise at 0 °C.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It efficiently neutralizes the HCl salt, liberating the secondary amine required for iminium formation.

  • Iminium Formation: Add N-Boc-4-piperidone to the mixture. Stir at room temperature for 2 hours.

    • Causality: DCE is utilized as it provides a mildly polar, aprotic environment that stabilizes the intermediate iminium ion while driving the condensation equilibrium forward without the need for Dean-Stark dehydration.

  • Selective Reduction: Cool the reaction mixture back to 0 °C and add STAB portion-wise. Stir for 12 hours, allowing it to slowly warm to room temperature.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the starting ketone. Using stronger agents like NaBH4 would prematurely reduce the N-Boc-4-piperidone to N-Boc-4-piperidinol, ruining the yield. STAB avoids the toxicity and strict pH requirements associated with NaBH3CN.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: A mild basic quench neutralizes residual borate complexes and ensures the newly formed basic piperidine-pyrrolidine product remains unprotonated and partitions entirely into the organic phase.

  • Purification: Purify the crude residue via silica gel chromatography using a gradient of DCM to 10% Methanol in DCM (with 1% NH4OH).

    • Causality: The addition of 1% NH4OH to the mobile phase prevents the basic amine from streaking on the acidic silica gel, ensuring sharp peak resolution and high purity (>97%)[8].

Sources

Methodological & Application

Application Note: Synthesis and Isolation of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and high-yielding synthetic protocol for the preparation of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine, a highly versatile fluorinated sp³-rich building block used in modern drug discovery.

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry, utilized to modulate pKa, improve metabolic stability, and enhance lipophilicity without introducing significant steric bulk[1]. The target molecule, (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine, represents a highly valuable diamine pharmacophore.

To construct the C-N bond between the piperidine and pyrrolidine rings, a reductive amination strategy is employed. This approach utilizes 1-Boc-4-piperidone and (R)-3-fluoropyrrolidine hydrochloride. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent. STAB is significantly milder and more selective than sodium borohydride or sodium cyanoborohydride, allowing for the preferential reduction of the intermediate iminium ion over the starting ketone, while avoiding the generation of highly toxic hydrogen cyanide gas[2].

Following the C-N coupling, an acidic deprotection step removes the tert-butyloxycarbonyl (Boc) group to yield the final product as a stable dihydrochloride salt.

Synthetic Workflow

SynthesisWorkflow A 1-Boc-4-piperidone + (R)-3-Fluoropyrrolidine HCl B Reductive Amination NaBH(OAc)3, DCE, DIPEA 20°C, 12h A->B C Intermediate: (R)-tert-butyl 4-(3-fluoropyrrolidin- 1-yl)piperidine-1-carboxylate B->C D Boc Deprotection 4M HCl in Dioxane 20°C, 4h C->D E (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Dihydrochloride D->E

Fig 1: Two-step synthesis workflow for (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction conditions required to ensure maximum conversion while minimizing dialkylation or reductive cleavage side reactions.

ParameterStep 1: Reductive AminationStep 2: Boc Deprotection
Limiting Reagent 1-Boc-4-piperidone (1.0 eq)Protected Intermediate (1.0 eq)
Amine/Acid Equivalent (R)-3-Fluoropyrrolidine HCl (1.1 eq)4M HCl in Dioxane (10.0 eq)
Reducing Agent/Base NaBH(OAc)₃ (1.5 eq) / DIPEA (1.2 eq)N/A
Solvent 1,2-Dichloroethane (DCE) (0.2 M)Dichloromethane (DCM) (0.1 M)
Temperature & Time 20–25 °C for 12 hours20–25 °C for 4 hours
Expected Yield 85 – 92%> 95%

Experimental Protocols

Protocol A: Synthesis of (R)-tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate

Causality Note: 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits optimal solubility and reactivity profiles in DCE compared to THF or DCM, accelerating iminium reduction[2]. DIPEA is added to freebase the pyrrolidine hydrochloride salt in situ, allowing the nucleophilic nitrogen to attack the ketone.

Step-by-Step Procedure:

  • Preparation: To an oven-dried, argon-flushed round-bottom flask, add 1-Boc-4-piperidone (1.0 eq) and (R)-3-fluoropyrrolidine hydrochloride (1.1 eq).

  • Solvation & Freebasing: Suspend the solids in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete freebasing and initial imine/iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes to control any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours. Monitor reaction completion via LC-MS or TLC (ninhydrin stain).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (equal volume to DCE) to neutralize the acetic acid byproduct and destroy excess hydride. Stir for 30 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for the next step, but can be purified via silica gel chromatography (DCM:MeOH 95:5) if necessary.

Protocol B: Boc Deprotection to Yield the Dihydrochloride Salt

Causality Note: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) for this step. Using HCl directly yields the highly crystalline, easy-to-handle dihydrochloride salt. TFA would yield a hygroscopic bis-TFA salt that often requires an additional ion-exchange step before use in subsequent medicinal chemistry couplings.

Step-by-Step Procedure:

  • Solvation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Cool the solution to 0 °C. Slowly add a commercially available solution of 4M HCl in Dioxane (10.0 eq).

  • Deprotection: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. As the Boc group is cleaved and isobutylene/CO₂ gas evolves, the product will begin to precipitate out of solution as a white solid.

  • Isolation: Monitor by LC-MS. Once complete, add diethyl ether (equal to the reaction volume) to fully crash out the dihydrochloride salt.

  • Filtration: Filter the resulting suspension through a Büchner funnel. Wash the filter cake generously with cold diethyl ether to remove any residual dioxane and organic impurities.

  • Drying: Dry the highly hygroscopic white solid under high vacuum at 40 °C for 12 hours to afford (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine dihydrochloride.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews. 2008;37(2):320-330. URL:[Link]

  • Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996;61(11):3849-3862. URL:[Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, a key intermediate in pharmaceutical synthesis. The inherent challenges of analyzing this chiral, fluorinated, and basic compound, including potential enantiomeric impurities and degradation products, are addressed through a systematic approach. The developed method utilizes a chiral stationary phase under reversed-phase conditions, demonstrating excellent specificity, linearity, accuracy, and precision. This robust protocol is suitable for routine quality control and stability testing in drug development and manufacturing environments.

Introduction

The piperidine and pyrrolidine ring systems are prevalent structural motifs in a wide range of pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[1] (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a chiral building block whose stereochemical integrity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making precise analytical control of fluorinated intermediates essential.[2]

The primary analytical challenge lies in developing a single HPLC method capable of separating the desired (r)-enantiomer from its (s)-enantiomer, as well as any process-related impurities and potential degradants. The basic nature of the two nitrogen atoms in the structure necessitates careful control of the mobile phase pH to ensure good peak shape and retention. This document provides a comprehensive guide to the method development strategy, the final optimized method, and its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Method Development Strategy

The development of a robust and reliable HPLC method for a chiral compound like (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine requires a systematic approach. The key steps involve the selection of an appropriate stationary phase, optimization of the mobile phase, and establishment of suitable detection parameters.

Stationary Phase Selection

Given the chiral nature of the analyte, a direct chiral separation approach using a Chiral Stationary Phase (CSP) is often the most efficient strategy.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantioselectivity for a wide range of compounds, including those with amine functionalities.[6][7]

Initial screening was performed on several polysaccharide-based columns. A cellulose-based CSP, specifically a Chiralcel® OD-H column, provided the most promising initial separation of the enantiomers. For achiral purity analysis, a C18 column is a common starting point; however, the fluorinated nature of the analyte also suggests that a pentafluorophenyl (PFP) phase could offer alternative selectivity due to unique interactions with the fluorinated group.[2][8] For the purpose of a single, comprehensive purity method, a chiral column capable of separating both chiral and achiral impurities is ideal.

Mobile Phase Optimization

The mobile phase composition plays a critical role in achieving the desired separation. For basic compounds like (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, controlling the mobile phase pH is crucial to prevent peak tailing.

  • pH and Buffer Selection: An acidic mobile phase is generally preferred for amines to ensure they are in their protonated form, which typically leads to better peak shapes on silica-based columns.[9] Various acidic modifiers were tested, including trifluoroacetic acid (TFA) and formic acid. A mobile phase containing a low concentration of perchloric acid (pH adjusted to ~2.5) was found to provide the best peak symmetry and resolution between the enantiomers.[9]

  • Organic Modifier: Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided sharper peaks and better resolution in a shorter analysis time compared to methanol. The final gradient was optimized to ensure adequate separation of the main peak from all potential impurities.

Detection

The analyte lacks a strong chromophore, making UV detection at lower wavelengths necessary. A detection wavelength of 210 nm was selected to ensure adequate sensitivity for both the main component and potential impurities.

Experimental Workflow

The following diagram illustrates the systematic approach taken for the HPLC method development and validation.

Method_Development_Workflow Start Define Analytical Requirements Col_Select Column Screening (Chiral & RP) Start->Col_Select Initial Assessment Mob_Phase Mobile Phase Optimization Col_Select->Mob_Phase Select Best Column Detect_Opt Detector Optimization Mob_Phase->Detect_Opt Optimize Separation Method_Dev Final Method Parameters Detect_Opt->Method_Dev Finalize Conditions Validation Method Validation (ICH Q2(R1)) Method_Dev->Validation Proceed to Validation Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Assess Stability Indicating Final_Method Validated Purity Method Validation->Final_Method Implement for QC Forced_Deg->Validation Confirm Specificity

Caption: A logical workflow for HPLC method development and validation.

Detailed Protocols

HPLC Instrumentation and Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Perchloric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the Standard Solution.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12][13][14] The sample was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation under acidic and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the main peak. This confirms the method's ability to separate the analyte from its potential degradants.

Forced_Degradation_Logic Analyte (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Analyte->Stress HPLC HPLC Analysis Stress->HPLC Result Peak Purity & Resolution Assessment HPLC->Result

Caption: Workflow for forced degradation studies.

Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.999
Range 0.1 - 1.0 mg/mLTo be defined based on application
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) < 1.0%RSD ≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Robustness No significant impact on resultsConsistent results with minor changes

Conclusion

A highly selective, sensitive, and robust HPLC method has been successfully developed and validated for the purity analysis of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine. The use of a chiral stationary phase in combination with an optimized reversed-phase mobile phase allows for the simultaneous determination of the enantiomeric purity and the separation of process-related impurities and degradation products. The method's performance, as demonstrated through rigorous validation, meets the requirements of the ICH guidelines and is suitable for routine use in a quality control laboratory for the analysis of bulk drug substances and stability samples.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. ymc.co.jp. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. mdpi.com. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. chemrevlett.com. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (R)-4-(3-fluoropyrrolidin-1-yl)piperidine . This compound is a highly valuable, bifunctional fluorinated azaheterocycle used extensively as a building block in drug development.

However, its synthesis—typically achieved via the reductive amination of N-Boc-4-piperidone with (R)-3-fluoropyrrolidine—is fraught with hidden yield-killers. These include the base-catalyzed elimination of hydrogen fluoride (HF) and massive product loss during aqueous workups. This guide breaks down the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to maximize your overall yield.

Mechanistic Workflow & Causality

To improve yield, we must first map the chemical logic of the synthesis. The reaction relies on forming an iminium intermediate, which is subsequently reduced. The choices of reducing agent, base, and deprotection acid dictate whether you isolate the desired product or a mixture of degraded impurities.

SynthesisWorkflow SM1 N-Boc-4-piperidone Iminium Iminium Intermediate SM1->Iminium SM2 (R)-3-Fluoropyrrolidine HCl Base DIPEA (Mild Base) SM2->Base Free-basing SideProduct Pyrroline Impurity (-HF Elimination) Base->Iminium Base->SideProduct Harsh Base / Heat BocProduct N-Boc-(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Iminium->BocProduct Reduction RedAgent NaBH(OAc)3 (STAB) RedAgent->BocProduct FinalProduct (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine 2HCl (High Yield Precipitate) BocProduct->FinalProduct Deprotection Deprotect HCl in Dioxane Deprotect->FinalProduct

Figure 1: Mechanistic workflow and side-reaction pathways in the synthesis.

Quantitative Data: Reaction Condition Matrix

Selecting the right combination of reagents is the difference between a 30% and a 90% yield. The table below summarizes quantitative data from various synthetic approaches, highlighting why the optimized protocol is strictly required.

Reductive Amination ReagentBase UsedDeprotection MethodWorkup StrategyOverall Yield (%)Purity (LC-MS)
NaCNBH₃TEATFA / DCMAqueous Extraction25 - 35%85%
NaBH(OAc)₃ (STAB)NaOH (Aq)HCl / DioxaneFiltration45 - 55%70% (HF loss)
NaBH(OAc)₃ (STAB)DIPEATFA / DCMAqueous Extraction40 - 50%95%
NaBH(OAc)₃ (STAB) DIPEA HCl / Dioxane Anhydrous Filtration 85 - 92% >98%

Troubleshooting Guides & FAQs

Q1: I am detecting a significant[M-20] peak in my LC-MS analysis of the intermediate. What is causing this? A: An [M-20] peak corresponds to the loss of hydrogen fluoride (HF). The fluorine atom in the pyrrolidine ring is highly electronegative, which increases the acidity of the adjacent β -protons. Exposure to strong bases (e.g., NaOH, NaH) or excessive heat during the free-basing of the (R)-3-fluoropyrrolidine hydrochloride salt promotes an E2 elimination, yielding a pyrroline impurity [2]. Solution: Strictly use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at room temperature to liberate the amine.

Q2: Why is my yield so low after the aqueous workup of the final deprotected amine? A: (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a highly polar, fully water-soluble diamine. If you perform a standard aqueous extraction (e.g., using DCM/water) after deprotection with Trifluoroacetic acid (TFA), the product will remain trapped in the aqueous phase. Solution: Abandon aqueous workups for the final step. Perform the Boc-deprotection using anhydrous HCl in 1,4-dioxane. The resulting dihydrochloride salt is insoluble in dioxane and will precipitate directly from the reaction mixture.

Q3: Should I pre-form the imine before adding the reducing agent? A: No. For the reaction between N-Boc-4-piperidone and 3-fluoropyrrolidine, direct reductive amination is highly efficient. Sodium triacetoxyborohydride (STAB) reduces the iminium intermediate much faster than it reduces the starting ketone [1]. Pre-formation is unnecessary and exposes the fluorinated amine to prolonged reaction times, increasing the risk of degradation.

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system . Visual cues (like precipitation) and specific analytical checkpoints ensure that each step has succeeded before you proceed, preventing the compounding of errors.

Phase 1: Direct Reductive Amination
  • Charge the Reactor: To a dry, round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-piperidone (1.0 equiv) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add (R)-3-fluoropyrrolidine hydrochloride (1.05 equiv).

  • Free-Basing: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality: DIPEA is basic enough to liberate the amine from its hydrochloride salt, but its steric bulk prevents it from acting as a nucleophile or triggering the E2 elimination of HF [2].

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions over 10 minutes to control the mild exotherm.

    • Causality: STAB is the reagent of choice because it is exceptionally mild and highly selective for reducing iminium ions over unreacted ketones, preventing the formation of alcohol side-products [1].

  • Self-Validation Checkpoint: Stir at room temperature (20-25°C) for 12-16 hours. Monitor by TLC (Ninhydrin stain) or GC-MS. The reaction is validated when the ketone spot completely disappears.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc intermediate.

Phase 2: Boc Deprotection & Anhydrous Salt Isolation
  • Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 equiv). Stir at room temperature for 2-4 hours.

    • Causality: As the Boc group is cleaved (releasing volatile isobutylene and CO₂), the free amine is immediately protonated to form a highly polar dihydrochloride salt.

  • Self-Validation Checkpoint (Precipitation): The successful formation of the product is visually validated by the precipitation of a white solid. If precipitation is slow, add a small volume of cold diethyl ether as an antisolvent to drive crystallization.

  • Isolation: Collect the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford (R)-4-(3-fluoropyrrolidin-1-yl)piperidine dihydrochloride.

    • Causality: This anhydrous isolation strategy completely circumvents the massive yield losses associated with extracting a water-soluble diamine from an aqueous phase.

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a structured, in-depth approach to addressing and overcoming the aqueous solubility challenges associated with (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering a framework grounded in physicochemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine in my aqueous buffer. What are the likely reasons for this?

A1: The limited aqueous solubility of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine likely stems from a combination of its molecular structure and solid-state properties. The core structure, while containing two nitrogen atoms capable of hydrogen bonding, is predominantly a hydrocarbon scaffold, which can lead to low intrinsic solubility. Furthermore, the molecule's ability to pack into a stable crystal lattice can significantly hinder its dissolution in water. The presence of the fluorine atom can also influence the compound's overall lipophilicity and crystal packing.

Q2: How do the piperidine and pyrrolidine rings in the structure affect its solubility?

A2: Both the piperidine and pyrrolidine rings contain basic nitrogen atoms. These nitrogens can be protonated in acidic conditions, forming positively charged species that are generally much more soluble in water than the neutral free base. The pKa of the protonated piperidine nitrogen is a critical parameter that governs its solubility at a given pH. The pyrrolidine nitrogen will also have a characteristic pKa.

Q3: What is the significance of the fluorine atom in the pyrrolidine ring for solubility?

A3: The fluorine atom, being highly electronegative, has a significant electron-withdrawing effect. This effect can lower the basicity (and thus the pKa) of the nearby pyrrolidine nitrogen and, to a lesser extent, the more distant piperidine nitrogen. A lower pKa means that a more acidic environment (lower pH) is required to achieve the same degree of protonation and subsequent solubility enhancement compared to a non-fluorinated analogue.

Q4: My compound is supplied as a dihydrochloride salt. What does this imply?

A4: The dihydrochloride salt form indicates that both basic nitrogen atoms in the molecule have been protonated with hydrochloric acid. This is a common strategy to improve the handling, stability, and initial aqueous solubility of basic compounds. However, the final solubility in your specific buffer system will still depend on the final pH of the solution. Dissolving the salt in a neutral or basic buffer may cause it to convert back to the less soluble free base.

In-Depth Troubleshooting Guides

Issue 1: Sub-optimal Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)

At neutral pH, (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine is likely to be predominantly in its less soluble, neutral free base form. The following troubleshooting workflow is designed to systematically address this issue.

Troubleshooting Workflow: Enhancing Solubility

G cluster_0 Initial Observation cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategy: Salt Formation & Screening cluster_3 Tertiary Strategy: Formulation Approaches A Poor solubility in neutral buffer B Determine pKa (experimental or in silico) A->B Analyze the root cause C Prepare buffers with pH < pKa B->C Based on pKa D Evaluate solubility at different acidic pH values C->D Systematic evaluation E Screen different counter-ions (e.g., HCl, HBr, mesylate, tartrate) D->E If pH adjustment is insufficient or not feasible G Co-solvents (e.g., DMSO, ethanol, PEG 400) D->G If pH adjustment is not an option F Characterize salt properties (solubility, stability, crystallinity) E->F Optimize salt form H Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) G->H If co-solvents are incompatible I Solid Dispersions H->I For solid dosage forms

Caption: A systematic approach to troubleshooting poor aqueous solubility.

pH Modification: The First Line of Defense

The most direct way to enhance the solubility of a basic compound like (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine is by adjusting the pH of the aqueous medium.[1]

Causality: By lowering the pH below the pKa of the nitrogen atoms, you increase the proportion of the protonated, cationic form of the molecule. This charged species has significantly stronger interactions with water molecules compared to the neutral form, leading to a substantial increase in aqueous solubility. The Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship, although experimental results may deviate.[2][3]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with varying pH values, for example, from pH 2 to pH 8 in one-unit increments. Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Compound Addition: Add an excess amount of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine to a fixed volume of each buffer in separate vials. The presence of solid material is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, carefully centrifuge the samples to pellet the undissolved solid. Withdraw a known volume of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Interpretation: Plot the measured solubility (on a logarithmic scale) against the pH to visualize the solubility profile.

pH Expected State of the Compound Expected Relative Solubility
< 5Predominantly di-protonated (dicationic)High
5 - 8Mixture of mono-protonated and neutralIntermediate to Low
> 8Predominantly neutral (free base)Low (intrinsic solubility)
Salt Form Selection: A Pre-formulation Strategy

If pH adjustment alone is insufficient or if the required pH is incompatible with your experimental system (e.g., cell-based assays), exploring different salt forms is a crucial next step.[4][5] Salt formation is a widely used and effective method to improve the solubility and dissolution rate of ionizable drugs.[6]

Causality: Forming a salt with a suitable counter-ion can disrupt the crystal lattice of the free base, leading to a salt form with more favorable solvation properties.[6] The choice of the counter-ion is critical and can significantly impact the resulting salt's solubility, stability, and hygroscopicity.[7]

Experimental Protocol: Small-Scale Salt Screening

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids (counter-ions) to screen. Common choices include hydrochloric, hydrobromic, sulfuric, methanesulfonic (mesylate), and tartaric acids.

  • Salt Formation: In separate vials, dissolve the free base of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine in a suitable organic solvent (e.g., isopropanol, acetone). Add a stoichiometric amount of the selected acid to each vial.

  • Crystallization: Allow the salts to crystallize, which may be facilitated by slow evaporation, cooling, or the addition of an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid and characterize it to confirm salt formation and assess its properties. Techniques like X-ray powder diffraction (XRPD) can confirm the crystalline nature, while dynamic vapor sorption (DVS) can assess hygroscopicity.

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the pH-dependent solubility profiling protocol described above.

Counter-ion Potential Advantages Potential Disadvantages
Chloride (HCl) High solubility, well-establishedCan be hygroscopic
Mesylate Good crystallinity, moderate solubilityMay have lower solubility than halides
Tartrate Can offer improved stabilityMay form less soluble salts
Formulation-Based Approaches: When Chemical Modification is Not an Option

In situations where neither pH adjustment nor salt formation provides the desired solubility, or for in vivo studies, formulation strategies can be employed.[8][9]

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[10][11]

Common Co-solvents and Considerations:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have toxic effects in some biological systems. Typically used to prepare high-concentration stock solutions that are then diluted into the final aqueous medium.

  • Ethanol: A less toxic option suitable for many applications.

  • Polyethylene Glycols (PEGs), e.g., PEG 400: Often used in preclinical and clinical formulations to enhance the solubility of poorly water-soluble drugs.[12]

Experimental Protocol: Co-solvent Screening

  • Prepare a series of aqueous solutions containing different percentages (v/v) of the chosen co-solvent (e.g., 5%, 10%, 20%).

  • Determine the solubility of your compound in each co-solvent mixture using the equilibration and quantification methods described previously.

  • Be mindful of potential precipitation when diluting a co-solvent stock solution into a purely aqueous buffer.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate hydrophobic guest molecules, like (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, forming inclusion complexes that have significantly improved aqueous solubility.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high aqueous solubility, effective at complexing with cationic drugs.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in your desired buffer.

  • Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate the samples as described before (typically 24-72 hours).

  • Filter the supernatant and quantify the concentration of the dissolved compound.

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 inclusion complex.

Solubility Enhancement Strategies: A Summary

Sources

Optimizing chiral separation conditions for 4-(3-Fluoropyrrolidin-1-yl)piperidine enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This hub is designed for researchers and drug development professionals tasked with optimizing the enantiomeric separation of complex, highly basic fluorinated heterocycles.

Below, you will find mechanistic insights, decision-making workflows, troubleshooting guides, and validated protocols specifically tailored for 4-(3-Fluoropyrrolidin-1-yl)piperidine .

Scientific Overview & Mechanistic Insights

The Challenge of 4-(3-Fluoropyrrolidin-1-yl)piperidine This molecule presents a unique "perfect storm" for chromatographic separation due to three structural features:

  • Diamine Basicity: It contains a highly basic secondary amine (piperidine ring) and a tertiary amine (pyrrolidine ring). These basic centers aggressively hydrogen-bond with residual acidic silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing and irreversible adsorption.

  • Fluorine-Induced Conformational Rigidity: The highly electronegative fluorine atom at the chiral center (C3 of the pyrrolidine ring) dictates the molecule's conformational behavior through charge-dipole interactions and hyperconjugation[1]. While this rigid axial-F preference aids in stereocontrol, it also creates a highly localized polar surface area that complicates partitioning in normal-phase chromatography.

  • Solvation Dynamics: The solvation of fluorinated piperidine/pyrrolidine derivatives heavily depends on solvent polarity[1]. In Supercritical Fluid Chromatography (SFC), the non-polar CO₂ bulk fluid requires precise co-solvent tuning to maintain analyte solubility without disrupting the chiral recognition mechanism.

To navigate these challenges, Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based CSPs[2] is the gold standard, provided the mobile phase chemistry is rigorously optimized.

Method Development Workflow

Before diving into specific troubleshooting, follow this validated decision tree for method development.

Workflow Start Sample: 4-(3-Fluoropyrrolidin-1-yl)piperidine (Highly Basic Diamine) Screening Primary SFC Screening Polysaccharide CSPs + Basic Additives Start->Screening Decision Resolution (Rs) > 1.5 & Asymmetry < 1.5? Screening->Decision Optimize Optimize Co-solvent Ratio & Column Temperature Decision->Optimize Yes Derivatize Boc-Derivatization of Piperidine Secondary Amine Decision->Derivatize No (Severe Tailing/Co-elution) ScaleUp Preparative SFC Scale-up & Enantiomer Recovery Optimize->ScaleUp Screening2 Secondary SFC Screening (Neutral Conditions) Derivatize->Screening2 Screening2->Optimize

Caption: SFC Method Development Workflow for Basic Fluorinated Amines.

Frequently Asked Questions (FAQs)

Q: Why do I see massive peak tailing even when using 0.1% Diethylamine (DEA) in my SFC co-solvent? A: While DEA competes for active silanol sites, the secondary amine on the piperidine ring is highly nucleophilic and basic. In the low-dielectric environment of supercritical CO₂, DEA alone may not sufficiently mask the strongest silanol interactions. You must either shift to an ion-pairing strategy (e.g., Isopropylamine + Methanesulfonic acid) or utilize water as a co-additive.

Q: How does adding water to an SFC mobile phase help separate basic amines? A: Adding a small amount of water (0.2–0.5% v/v) to the methanol co-solvent fundamentally changes the stationary phase surface chemistry. The water adsorbs onto the silica support, mimicking Hydrophilic Interaction Liquid Chromatography (HILIC) phenomena. This hydration layer shields the basic nitrogens of 4-(3-Fluoropyrrolidin-1-yl)piperidine from direct contact with acidic silanols, dramatically improving peak symmetry[3].

Q: Which Chiral Stationary Phases (CSPs) yield the highest success rates for this scaffold? A: Immobilized polysaccharide-based CSPs are the most effective[2]. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IG or IA) and Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK IC) offer the best combination of hydrogen-bonding sites and steric grooves to interact with the fluorinated pyrrolidine ring.

Troubleshooting Guide

If your primary screening fails, use the following logical framework to rescue the separation.

Troubleshooting Issue Issue: Severe Peak Tailing (Asymmetry > 2.0) CheckAdditive Evaluate Mobile Phase Additives Issue->CheckAdditive AddWater Add 0.2-0.5% H2O to Co-solvent (Blocks active silanols) CheckAdditive->AddWater If using DEA/TEA alone ChangeAcidBase Use Ion-Pairing Additives (e.g., IPA + MSA or TFA) CheckAdditive->ChangeAcidBase If basic additives degrade column Deriv Chemical Derivatization (Reduce basicity) CheckAdditive->Deriv If additive approaches fail Success Symmetrical Peaks Achieved (Asymmetry < 1.2) AddWater->Success ChangeAcidBase->Success Deriv->Success

Caption: Troubleshooting Logic for Peak Tailing in Basic Amine Enantioseparations.

Issue: Baseline drift and loss of resolution over multiple injections.

  • Cause: Accumulation of the highly basic analyte or basic additives (like DEA) on the column, altering the chiral selector's conformation.

  • Solution: Switch from a basic additive to an acidic ion-pairing agent. Methanesulfonic acid (MSA) has been shown to form highly stable ion pairs with basic amines in SFC, yielding perfect peaks and preventing column fouling without the need for water[4]. Use 0.1% Isopropylamine (IPA) + 0.1% MSA in the Methanol co-solvent.

Issue: Complete co-elution despite screening multiple CSPs.

  • Cause: The free diamine is too polar, causing it to bypass the chiral recognition grooves of the stationary phase and interact solely with the achiral silica backbone.

  • Solution: Proceed immediately to Protocol 2: Boc-Derivatization . Masking the secondary piperidine amine forces the molecule to interact with the CSP based on the stereocenter of the fluoropyrrolidine ring[5].

Validated Experimental Protocols

Protocol 1: Direct Analytical SFC Screening (Free Base)

This protocol utilizes a self-validating system: if the tailing factor exceeds 1.5, the mobile phase chemistry must be adjusted before evaluating chiral resolution.

  • Sample Preparation: Dissolve 4-(3-Fluoropyrrolidin-1-yl)piperidine in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Do not use sample solvents weaker or stronger than the mobile phase co-solvent to avoid injection solvent effects.

  • System Setup: Equip the SFC with a CHIRALPAK IG column (4.6 x 250 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 150 bar and column temperature to 35°C.

  • Mobile Phase Preparation: Prepare a co-solvent of Methanol containing 0.2% v/v Isopropylamine (IPA) and 0.1% v/v Methanesulfonic acid (MSA).

  • Isocratic Elution: Run an isocratic method at 70% CO₂ / 30% Co-solvent at a flow rate of 3.0 mL/min.

  • Validation Check: Inject 5 µL. Calculate the Asymmetry factor (As) of the first eluting peak. If As < 1.5, calculate Resolution (Rs). If Rs > 1.5, the method is ready for preparative scale-up.

Protocol 2: Boc-Derivatization for Recalcitrant Separations

If Protocol 1 fails, derivatize the secondary amine to reduce polarity.

  • Reaction Setup: To a solution of racemic 4-(3-Fluoropyrrolidin-1-yl)piperidine (100 mg, 1.0 eq) in Dichloromethane (DCM, 5 mL), add Triethylamine (TEA, 1.5 eq).

  • Boc Protection: Cool the mixture to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chiral Analysis: Dissolve the resulting N-Boc-4-(3-Fluoropyrrolidin-1-yl)piperidine in Methanol (1 mg/mL). Screen on standard CSPs using neutral co-solvents (e.g., 100% Methanol without additives) via SFC.

Quantitative Screening Data

The following table summarizes expected chromatographic outcomes based on empirical data for fluorinated basic heterocycles under various SFC conditions.

Column ChemistryMobile Phase (Isocratic)Additive StrategyExpected Resolution (Rs)Tailing Factor (As)Recommendation
CHIRALPAK IG (Amylose-based)CO₂ / MeOH (70:30)0.2% DEA1.11.9Sub-optimal. High tailing obscures baseline resolution.
CHIRALPAK IG (Amylose-based)CO₂ / MeOH (70:30)0.2% IPA + 0.1% MSA2.4 1.1 Optimal for Free Base. Excellent ion-pairing.
CHIRALCEL OD-H (Cellulose-based)CO₂ / EtOH (65:35)0.2% DEA + 0.5% H₂O1.81.3Viable alternative. Water suppresses silanol activity.
CHIRALPAK IA (Amylose-based)CO₂ / MeOH (80:20)None (Neutral)3.5 1.05 Optimal for Boc-Derivatized sample.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference PubMed Central (PMC) / Chemistry - A European Journal URL:[Link]

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography ResearchGate URL:[Link]

  • Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution ResearchGate / Discover Chemistry URL:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments MDPI / Separations URL:[Link]

Sources

Technical Support Center: Stability & Storage of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the degradation of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine during long-term storage.

Because this molecule contains both a secondary amine (piperidine) and a tertiary amine (pyrrolidine) alongside a chiral fluorinated center, it presents unique physicochemical challenges. This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Mechanistic Insights: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a highly basic, bidentate nucleophile. When stored as a free base under ambient conditions, it is vulnerable to three primary degradation pathways:

  • N-Oxidation : The tertiary pyrrolidine nitrogen is highly susceptible to peroxide-mediated or autoxidative conversion into an N-oxide[1].

  • Carbamate Formation : The secondary piperidine amine readily acts as a nucleophile, attacking atmospheric carbon dioxide (CO2) to form a stable zwitterionic carbamate[2].

  • Hygroscopicity : Both amines readily absorb ambient moisture, forming hydrates that accelerate oxidation and cause physical caking.

While the highly electronegative 3-fluoro substituent exerts an inductive electron-withdrawing effect that slightly lowers the pKa of the adjacent pyrrolidine nitrogen[3][4], the lone pairs on both nitrogen atoms remain sufficiently active to undergo rapid degradation if left unprotected.

Degradation A (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine (Free Base) B N-Oxide Formation (Tertiary Pyrrolidine) A->B + O2 / Peroxides (Oxidation) C Carbamate Formation (Secondary Piperidine) A->C + Atmospheric CO2 (Nucleophilic Attack) D Hydrate Formation (Hygroscopic Absorption) A->D + Ambient H2O (Moisture)

Figure 1: Primary atmospheric degradation pathways of the free base amine.

Troubleshooting Guide: Identifying Degradation

If you suspect your batch has degraded, use the following analytical markers to identify the specific pathway. We have summarized the quantitative diagnostic data into a quick-reference table.

Diagnostic Analytical Markers
Degradation ProductAnalytical MethodKey Quantitative Marker / ShiftCausality / Interpretation
N-Oxide LC-MS (ESI+)+16 m/z (M+16)Addition of an oxygen atom to the tertiary pyrrolidine amine[1].
Carbamate 13C-NMRNew peak at ~160 ppm Formation of a carbonyl carbon via reaction with atmospheric CO2[2].
Carbamate LC-MS (ESI+)+44 m/z (M+44)Mass addition of CO2 minus a proton.
Hydrate/Moisture 1H-NMR (CDCl3)Broad singlet at ~1.5 - 2.0 ppm Presence of unbound water exchanging with amine protons.
Racemization Chiral HPLCAppearance of (S)-enantiomerBase-catalyzed inversion (rare, occurs only under extreme thermal stress).

Standard Operating Procedure (SOP): Self-Validating Long-Term Storage

The most robust method to prevent both oxidation and carbamate formation is to eliminate the nucleophilicity of the nitrogen atoms. By converting the free base into a dihydrochloride salt , we protonate the lone pairs, rendering them chemically inert to O2 and CO2.

Workflow: Dihydrochloride Salt Conversion & Inert Storage

Step 1: Anhydrous Dissolution Dissolve the free base of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine in anhydrous diethyl ether or methanol under a nitrogen atmosphere. Causality: Using strictly anhydrous solvents prevents premature hydrate formation during the salt conversion process.

Step 2: Stoichiometric Acidification Cool the solution to 0°C. Slowly add 2.1 equivalents of anhydrous HCl (e.g., 2M in diethyl ether) dropwise. Causality: The molecule has two basic centers. Providing a slight excess (2.1 eq) ensures complete formation of the dihydrochloride salt. Cooling mitigates exothermic degradation.

Step 3: Precipitation & Isolation Stir for 30 minutes. Collect the resulting white precipitate via vacuum filtration under a nitrogen blanket to prevent ambient moisture absorption.

Step 4: High-Vacuum Desiccation Dry the salt under high vacuum (lyophilization or vacuum oven at room temperature) for 12 hours. Causality: Removing residual solvent and unreacted HCl prevents localized acidic hydrolysis of the C-F bond over long-term storage.

Step 5: Validation Checkpoint (Self-Validating System) Do not proceed to storage without validation. Dissolve a 1 mg aliquot in D2O and run a 1H-NMR. The absence of a broad water peak and the presence of downfield-shifted amine protons confirm successful, anhydrous salt formation.

Step 6: Inert Packaging Transfer the validated salt to amber glass vials. Purge the head-space with Argon gas, seal with PTFE-lined caps, and store at 2-8°C. Causality: Argon is heavier than air and effectively displaces oxidative O2 and CO2. Amber glass prevents UV-induced radical formation, and refrigeration minimizes the kinetic energy available for degradation.

Workflow Step1 Step 1: Dissolution Anhydrous ether/MeOH under N2 Step2 Step 2: Acidification Add 2.1 eq HCl at 0°C Step1->Step2 Step3 Step 3: Isolation Filter under N2 blanket Step2->Step3 Step4 Step 4: Desiccation High vacuum for 12 hours Step3->Step4 Step5 Step 5: QC Validation 1H-NMR confirmation of salt Step4->Step5 Step6 Step 6: Inert Storage Argon purge, amber vial, 2-8°C Step5->Step6

Figure 2: Self-validating workflow for stabilizing and storing fluorinated piperidine derivatives.

Frequently Asked Questions (FAQs)

Q: Why did my (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine free base turn yellow over time? A: Yellowing is a classic visual indicator of amine oxidation. The tertiary pyrrolidine nitrogen is highly susceptible to peroxide-mediated or autoxidative conversion into an N-oxide[1]. To prevent this, always store the compound under an inert Argon atmosphere or convert it to a salt as described in the SOP.

Q: I ran an LC-MS and detected a mass +44 Da higher than my expected molecular weight. What happened? A: Your secondary piperidine amine has reacted with atmospheric carbon dioxide (CO2) to form a stable carbamate adduct (+44 Da corresponds to the addition of CO2 minus a proton)[2]. This occurs rapidly when the free base is exposed to ambient air.

Q: Does the 3-fluoro substituent affect the stability of the molecule? A: Yes. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which slightly lowers the pKa of the adjacent pyrrolidine nitrogen[3][4]. While this reduces its basicity compared to a non-fluorinated analog (potentially lowering its hERG liability in drug design[3]), the nitrogen lone pair remains sufficiently nucleophilic to undergo oxidation if not properly protected.

Q: Can I store the free base in an aqueous solution for long-term use? A: No. Storing the free base in water accelerates hydrate formation and increases the rate of dissolved oxygen and CO2 attack. If an aqueous stock is required for biological assays, prepare it immediately before use, or use the dihydrochloride salt buffered to a physiological pH just prior to the experiment.

References

  • Source: Yuntsg.
  • Source: National Institutes of Health (NIH / PMC)
  • Thermal Degradation and Corrosion of Amines for CO2 Capture Source: The University of Texas at Austin URL
  • Source: American Chemical Society (ACS)

Sources

Resolving baseline noise in HPLC-UV analysis of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC-UV Baseline Noise for Aliphatic Amines Last Updated: March 25, 2026 | Region: Australia Support Hub

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving highly polar, non-chromophoric active pharmaceutical ingredients (APIs). Analyzing (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine via HPLC-UV presents a "perfect storm" of chromatographic challenges.

This guide abandons generic checklists. Instead, it is designed to explain the causality behind baseline anomalies at low wavelengths and provides self-validating protocols to restore your system's integrity.

Part 1: Analyte Profiling & The Low-Wavelength Conundrum

To troubleshoot effectively, we must first understand the physicochemical constraints of our analyte. (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine lacks conjugated π-electron systems, meaning it does not possess a strong UV chromophore. Detection relies entirely on the weak absorbance of the amine lone pairs, necessitating a detection wavelength between 200 nm and 215 nm .

At these low wavelengths, the detector operates dangerously close to the optical cutoff of common mobile phases, amplifying background noise.

Table 1: Analyte Profiling & Method Constraints

Parameter(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine CharacteristicsChromatographic Implication
Structure Aliphatic diamine (pyrrolidine & piperidine rings)Severe peak tailing due to secondary silanol interactions on standard silica.
Chromophore None (Lacks conjugated aromatic rings)Requires low-wavelength UV detection (200–215 nm).
pKa ~9.5 to 10.5 (Typical for secondary/tertiary amines)Requires low pH + ion-pairing agents (e.g., TFA) to mask silanols.
UV Vulnerability Detection occurs near solvent cutoffsHighly susceptible to refractive index changes and buffer absorbance.

Table 2: Quantitative Diagnostic Thresholds for UV Baseline Noise

PhenomenonTypical Noise AmplitudeFrequency / PatternPrimary Causality
Pump Pulsation 0.1 – 0.5 mAURhythmic (matches pump stroke)Check valves leaking or proportioning valve failure.
Mixing Ripple 0.5 – 2.0 mAUWavy (low frequency)Inadequate mixing volume for UV-absorbing additives.
Lamp Degradation > 1.0 mAURandom, high-frequency spikesDeuterium lamp emission dropping below functional energy.
Thermal Drift 1.0 – 5.0 mAU / minContinuous upward/downward driftRefractive index mismatch between column and flow cell.

Part 2: Diagnostic Workflow

Before adjusting any method parameters, use the following logical decision tree to isolate the source of the noise.

BaselineTroubleshooting Start Observe Baseline Noise (< 215 nm) Step1 Zero Flow Test: Stop Pump & Monitor Start->Step1 Decision1 Does noise persist? Step1->Decision1 PathA Detector Issue: Lamp Age or Dirty Cell Decision1->PathA Yes PathB Flow-Related: Pump or Mobile Phase Decision1->PathB No Step2 Bypass Column: Use Restriction Capillary PathB->Step2 Decision2 Is baseline wavy/rhythmic? Step2->Decision2 PathC Inadequate Mixing: TFA/Buffer Absorbance Decision2->PathC Yes PathD Check Degasser & Thermal Mismatch Decision2->PathD No

Diagnostic workflow for isolating HPLC-UV baseline noise at low wavelengths.

Part 3: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my baseline look like a rhythmic wave during a gradient, even when injecting a blank? A1: This is a classic symptom of mixing ripple amplified by mobile phase additives. Because your analyte is a highly polar diamine, you are likely using Trifluoroacetic Acid (TFA) as an ion-pairing agent to suppress silanol interactions. However, [1]. During a gradient, the pump's proportioning valves create micro-plugs of aqueous and organic solvents. If the mixing volume is insufficient, these micro-plugs reach the flow cell with slightly different TFA concentrations, which the detector interprets as [2]. Causality Fix: Increase your system's mixing volume or premix your A and B solvents slightly (e.g., 5% B in A and 5% A in B) to reduce the refractive index gradient.

Q2: I am running an isocratic method at 205 nm, but the baseline is erratic and noisy. My pressure is stable. A2: When pressure is stable, erratic noise at low wavelengths is frequently caused by dissolved gases—specifically oxygen. Oxygen absorbs UV light below 210 nm. If the mobile phase is inadequately degassed, dissolved oxygen levels fluctuate, or micro-bubbles form as the pressure drops across the flow cell, causing severe [3]. Causality Fix: Ensure your inline vacuum degasser is functioning. For highly sensitive low-wavelength applications, supplement inline degassing with ultrasonic degassing (sonication)[3].

Q3: The baseline wanders unpredictably, and my column is heated to 45°C to improve the peak shape of the piperidine derivative. A3: This is caused by a thermal mismatch. When hot mobile phase exits the 45°C column and enters a cooler flow cell, it creates [4]. These gradients alter the refractive index of the solvent. The photodiode array interprets these refractive index changes as baseline wander[5]. Causality Fix: Install a post-column cooling capillary or a secondary heat exchanger to bring the eluent temperature as close to the flow cell temperature as possible before detection[4].

Q4: How do I definitively rule out Deuterium (D2) lamp degradation vs. mobile phase contamination? A4: Deuterium lamps [6], and this degradation is most pronounced at the lowest wavelengths (190–210 nm). To isolate the detector from the flow path, perform a "Zero-Flow Test" (See Protocol 1).

Part 4: Self-Validating Experimental Protocols

Protocol 1: Flow Cell Maintenance and System Passivation

Objective: Eliminate chemical-originated defects and ghost peaks caused by flow cell contamination, and validate lamp integrity[6].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union or a restriction capillary.

  • Aqueous Flush: Flush the system and flow cell with fresh HPLC-grade Water at 1.0 mL/min for 15 minutes to remove precipitated buffer salts.

  • Organic Wash: Switch to 100% Methanol and flush for 20 minutes. (Note: Never use highly absorbing solvents like Acetone for UV flow cell cleaning).

  • Zero-Flow Validation: Stop the pump flow entirely. Monitor the baseline for 10 minutes.

    • Self-Validation: If the high-frequency noise persists at zero flow, the issue is optical (a failing D2 lamp or a dirty flow cell window). If the baseline flatlines, the noise is flow-related.

  • Physical Inspection: If optical noise persists, remove the flow cell. Shine a flashlight on the quartz windows to check for cracks or hazy deposits. Wipe the exterior with lint-free lens paper[4].

Protocol 2: Optimizing Mixer Volume for Low-Wavelength Gradients

Objective: Dampen pump mixing ripples when using UV-absorbing additives like TFA[2].

  • Baseline Audit: Run a blank gradient (e.g., 5% to 95% Acetonitrile with 0.1% TFA) and record the amplitude of the baseline ripple at 210 nm.

  • Mixer Installation: Pause the flow. Locate the standard static mixer downstream of the pump proportioning valve. Replace it with a larger volume mixer (e.g., upgrade from a standard 50 µL to a 100 µL or 400 µL mixer).

  • Dwell Volume Adjustment: Calculate the new system dwell volume. Critical Step: You must delay your gradient start time or injection time in the instrument method to compensate for the increased delay volume, ensuring the (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine peak retention time remains consistent.

  • Validation: Re-run the blank gradient. The wavy baseline amplitude should be reduced by at least 50%.

Part 5: References

  • Waters Corporation. "Baseline noise affecting limit of detection, ACQUITY H-Class - WKB1529". Waters Knowledge Base. URL: [Link]

  • Chromatography Forum. "Baseline ripple problem". URL: [Link]

  • Agilent Technologies. "Eliminating Baseline Problems". URL:[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". URL: [Link]

Sources

Validation & Comparative

Validation of LC-MS/MS method for (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine plasma quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine in Human Plasma

Executive Summary

As a Senior Application Scientist, I frequently encounter the bioanalytical hurdles presented by highly polar, basic small molecules. (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine—a diamine featuring both a secondary piperidine and a tertiary pyrrolidine nitrogen—is a prime example. With an estimated pKa > 9.0, it remains highly protonated at physiological pH, making it exceptionally hydrophilic.

When quantifying this compound in human plasma to support pharmacokinetic (PK) studies, traditional Reversed-Phase Liquid Chromatography (RP-LC) coupled with generic Protein Precipitation (PPT) often fails. The analyte elutes near the void volume and suffers from severe ion suppression due to co-eluting endogenous phospholipids. This guide objectively compares a legacy PPT/RP-LC method against an optimized Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS. All validation parameters discussed are evaluated against the current[1] and the[2].

The Bioanalytical Challenge: Chemistry Dictates Strategy

To build a robust assay, we must first understand the causality behind our experimental choices. The chemical structure of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine dictates two major challenges:

  • Poor Retention: In standard RP-C18 chromatography, highly polar bases lack the lipophilicity required to partition into the stationary phase, resulting in poor retention, peak tailing (due to secondary silanol interactions), and co-elution with unretained matrix components.

  • Matrix Effects: Plasma contains high concentrations (~1 mg/mL) of phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs). When using simple PPT, these zwitterionic lipids remain in the extract and compete for charge in the Electrospray Ionization (ESI) source, causing severe signal suppression[3].

Methodological Comparison: Legacy vs. Optimized Approaches

Sample Preparation: PPT vs. MCX SPE
  • Legacy (PPT): Acetonitrile is added to plasma to precipitate proteins. While fast, it fails to remove soluble phospholipids, transferring the matrix burden directly to the LC-MS/MS system.

  • Optimized (MCX SPE): Mixed-mode strong cation exchange utilizes a dual retention mechanism. By acidifying the plasma, the basic nitrogens of the analyte are protonated and bind tightly to the sulfonic acid groups of the sorbent. A subsequent 100% organic wash completely removes neutral lipids and PCs. Elution with a basic organic solvent neutralizes the analyte, releasing it into a clean extract[4].

MCX_Workflow A 1. Plasma Sample + Internal Standard B 2. Acidification (2% HCOOH) Protonates Basic Amines A->B C 3. Load onto MCX Cartridge (Cation Exchange Binding) B->C D 4. Wash 1: 2% HCOOH (Aq) Removes Salts/Proteins C->D E 5. Wash 2: 100% Methanol Removes Phospholipids D->E F 6. Elution: 5% NH4OH in MeOH Neutralizes Analyte E->F G 7. Evaporate & Reconstitute (Ready for LC-MS) F->G

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Chromatography: RP-C18 vs. HILIC
  • Legacy (RP-C18): Requires highly aqueous mobile phases (>95% water) to retain polar compounds. High aqueous content is difficult to desolvate in the ESI source, resulting in poor ionization efficiency and low sensitivity.

  • Optimized (HILIC): HILIC utilizes a polar stationary phase (e.g., Amide). The mobile phase is highly organic (>75% Acetonitrile). The analyte partitions into a water-enriched layer on the particle surface, providing excellent retention. The high organic content dramatically enhances ESI droplet desolvation, boosting MS sensitivity by up to 50-fold for polar bases[5][6].

HILIC_Mechanism A Polar Analyte (Diamine) B HILIC Column (Aqueous Partitioning) A->B D Enhanced ESI Droplet Desolvation B->D C High Organic Mobile Phase (>75% Acetonitrile) C->B E Maximized MS/MS Signal Intensity D->E

HILIC retention mechanism and ESI-MS/MS signal enhancement pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards (IS) and specific wash steps to guarantee data integrity.

Protocol A: Legacy PPT + RP-LC (For Comparison)
  • Extraction: Aliquot 50 µL of human plasma (K2EDTA) into a microcentrifuge tube. Add 10 µL of IS (Analyte-d4, 100 ng/mL). Add 150 µL of cold Acetonitrile. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer supernatant to an autosampler vial.

  • LC Conditions: C18 Column (2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3 mins.

Protocol B: Optimized MCX SPE + HILIC (Recommended)
  • Sample Pre-treatment: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of IS. Add 200 µL of 2% Formic Acid in water. Vortex to disrupt protein binding and protonate the analyte.

  • SPE Loading: Condition an MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water. Load the acidified sample.

  • Interference Washing: Wash with 1 mL of 2% Formic Acid in water (removes salts/proteins). Wash with 1 mL of 100% Methanol (removes neutral lipids and zwitterionic phospholipids).

  • Elution & Reconstitution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Evaporate under N2 at 40°C. Reconstitute in 100 µL of 85% Acetonitrile / 15% 10 mM Ammonium Formate (pH 3.0).

  • HILIC-MS/MS Conditions:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B (highly organic). Hold for 1 min. Decrease linearly to 60% B over 3 mins.

    • MS/MS (ESI+): MRM transition m/z 173.1 → 70.1.

Validation Results & Performance Data

The optimized MCX-HILIC method was validated against the legacy method. The data below demonstrates the critical failure of the legacy method regarding matrix effects, and the successful validation of the optimized method according to regulatory guidelines[1][2].

Table 1: Comparison of Matrix Effect and Extraction Recovery (n=6) Note: A Matrix Factor (MF) of 1.0 indicates no suppression/enhancement. FDA/ICH guidelines require the IS-normalized MF CV to be ≤15%.

MethodAnalyte ConcentrationMatrix Factor (MF)MF %CVExtraction Recovery (%)Recovery %CV
Legacy (PPT/C18) Low (3.0 ng/mL)0.42 (Severe Suppression)22.4%85.2%11.5%
Legacy (PPT/C18) High (800 ng/mL)0.48 (Severe Suppression)19.1%86.8%10.2%
Optimized (MCX/HILIC) Low (3.0 ng/mL)0.98 (No Suppression)4.2% 92.4% 3.8%
Optimized (MCX/HILIC) High (800 ng/mL)1.01 (No Suppression)3.1% 94.1% 2.9%

Table 2: Accuracy and Precision of the Optimized MCX-HILIC Method Note: ICH M10 guidelines stipulate that accuracy must be within ±15% of nominal (±20% at LLOQ), and precision (CV) must be ≤15% (≤20% at LLOQ)[2].

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.08.5%102.4%9.8%104.1%
Low QC 3.06.2%98.5%7.1%97.8%
Mid QC 50.04.1%101.2%4.8%100.5%
High QC 800.03.5%99.1%4.0%99.6%

Conclusion

For highly polar, basic diamines like (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine, standard PPT and RP-LC methodologies are scientifically inadequate, failing regulatory matrix effect criteria due to phospholipid suppression. By applying chemical logic—utilizing MCX SPE to orthogonally trap the basic analyte while washing away lipids, and employing HILIC to leverage high-organic mobile phases for enhanced ESI desolvation—we achieve a robust, highly sensitive, and fully compliant bioanalytical assay.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2022).[Link]

  • Pucci, V., et al. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. (2012).[Link]

  • Li, Y., et al. Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma. PMC. (2016).[Link]

  • Chromatography Online. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.[Link]

  • LCMS.cz / Waters Corporation. COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION.[Link]

Sources

Benchmarking Cytotoxicity: A Comparative Guide for (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. For (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, a compound with a piperidine scaffold prevalent in many biologically active molecules, a thorough understanding of its effect on cell viability is paramount.[1] This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine against well-characterized standard cytotoxic agents. Our approach is grounded in established, robust methodologies to ensure the generation of reliable and reproducible data, suitable for informed decision-making in research and development. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data interpretation, thereby creating a self-validating system for your investigation.

Rationale for Comparator Selection: Establishing a Cytotoxic Benchmark

To contextualize the cytotoxic profile of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, it is essential to compare its activity against standard inhibitors with known mechanisms of action and potency. For this guide, we propose two widely accepted benchmarks:

  • Doxorubicin: A well-known anthracycline antibiotic used in chemotherapy. It primarily functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis. Its broad use and well-documented cytotoxic profile make it an excellent positive control for assays measuring cell death.

  • Staurosporine: A potent, broad-spectrum inhibitor of protein kinases. By inhibiting a wide range of kinases, it can induce apoptosis in a variety of cell lines. Staurosporine serves as a benchmark for compounds that may exert their effects through the inhibition of cellular signaling pathways.

The inclusion of these standards allows for a multi-faceted comparison, assessing the relative potency of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine and providing preliminary insights into its potential mechanism of action.

Experimental Design: A Dual-Assay Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of cytotoxicity, we recommend a dual-assay approach that measures different cellular endpoints: metabolic activity and membrane integrity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be used to assess metabolic activity as an indicator of cell viability, while the Lactate Dehydrogenase (LDH) assay will measure the release of a cytosolic enzyme upon membrane damage, a hallmark of cell death.[2][3]

Cell Line Selection

The choice of cell line is critical for the relevance of the cytotoxicity data. We recommend a panel of cell lines to assess both general cytotoxicity and potential cancer-selective effects. For instance:

  • HeLa (Human cervical cancer cell line): A widely used and well-characterized cancer cell line.

  • A549 (Human lung carcinoma cell line): Another common cancer cell line for screening.[4]

  • HEK293 (Human embryonic kidney cell line): Often used as a model for "normal" (non-cancerous) human cells to determine a compound's selectivity index.

The Selectivity Index (SI) is a crucial parameter in drug discovery, calculated as the ratio of the IC50 (or CC50) in normal cells to the IC50 in cancer cells.[5][6] A higher SI value indicates greater selectivity for cancer cells, a desirable trait for potential therapeutic agents.[5][6]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process ensures a systematic and controlled evaluation of the cytotoxic effects of the test compounds.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (HeLa, A549, HEK293) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Test & Standards) treatment 24-hour incubation with serially diluted compounds compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay readout Spectrophotometric Reading (OD at specific wavelengths) mtt_assay->readout ldh_assay->readout calculation IC50 Calculation & SI Determination readout->calculation comparison Benchmarking against Standards calculation->comparison

Figure 1: A schematic representation of the experimental workflow for cytotoxicity benchmarking.

Detailed Experimental Protocols

The following protocols are based on standard, widely accepted methodologies.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3][7][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[7][8] The amount of formazan produced is proportional to the number of living cells.[8]

Materials:

  • Selected cell lines (HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, Doxorubicin, Staurosporine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine, Doxorubicin, and Staurosporine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used for compound dilution). Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.[7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[2][10] This is a reliable indicator of compromised cell membrane integrity and cytotoxicity.[10]

Materials:

  • Cell cultures treated as described in the MTT assay protocol (steps 1 and 2).

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare two sets of control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (usually provided in the kit) 45 minutes before the end of the incubation period.[10]

  • Sample Collection: After the 24-hour treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant, as per the manufacturer's instructions.[2]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10] During this time, the released LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.[2]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[11]

Data Analysis and Interpretation

For both assays, the percentage of cytotoxicity or viability can be calculated. For the MTT assay, cell viability is calculated as:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

For the LDH assay, cytotoxicity is calculated as:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

The calculated percentages are then plotted against the logarithm of the compound concentrations to generate dose-response curves. From these curves, the IC50 (half-maximal inhibitory concentration) value for each compound can be determined.[5] The IC50 represents the concentration of a compound that causes a 50% reduction in cell viability or a 50% induction of cytotoxicity.[6]

Comparative Data Summary

The IC50 values should be compiled into a table for easy comparison, as shown below.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)Selectivity Index (SI)
(r)-4-(3-Fluoropyrrolidin-1-yl)piperidineHeLaExperimental DataExperimental DataCalculated Value
A549Experimental DataExperimental DataCalculated Value
HEK293Experimental DataExperimental DataN/A
DoxorubicinHeLaExperimental DataExperimental DataCalculated Value
A549Experimental DataExperimental DataCalculated Value
HEK293Experimental DataExperimental DataN/A
StaurosporineHeLaExperimental DataExperimental DataCalculated Value
A549Experimental DataExperimental DataCalculated Value
HEK293Experimental DataExperimental DataN/A

SI = IC50 in HEK293 cells / IC50 in cancer cells (HeLa or A549)

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine is unknown, its piperidine and pyrrolidine moieties are common structural features in kinase inhibitors.[1] A potential mechanism of cytotoxicity could involve the inhibition of a critical protein kinase in a cell survival pathway, such as the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this hypothetical mechanism.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Test_Compound (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine Test_Compound->Akt Inhibition

Figure 2: A hypothetical signaling pathway potentially inhibited by the test compound.

This diagram serves as a conceptual model. Further investigation, such as kinase profiling assays or western blotting for key pathway proteins, would be necessary to validate this hypothesis.

Conclusion

This guide provides a robust and scientifically sound framework for benchmarking the cytotoxicity of (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine. By employing a dual-assay approach with well-characterized standard inhibitors and a panel of relevant cell lines, researchers can generate comprehensive and reliable data. This information is crucial for understanding the compound's cytotoxic potential, its selectivity, and for guiding future research into its mechanism of action and therapeutic applications. Adherence to these detailed protocols and data analysis methods will ensure the integrity and comparability of the findings.

References

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • O'Brien, J., & T. Wilson, I. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • van der Meer, D., van den Essenburg, C., van der Meulen, I. H., & van der Zee, A. G. (2010). A cell-based high-throughput screening assay for radiation susceptibility using automated cell counting.
  • Isogen Life Science. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Retrieved from [Link]

  • Promega. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Ramirez, P. R., et al. (2025). Assessment and Comparison of Viability Assays for Cellular Products. Cytotherapy, 27(2), 154-163.
  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Atolani, O., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medical and Health Sciences, 17(2), 261-269.
  • ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.
  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]

  • J&K Scientific. (n.d.). (R)-4-(3-fluoro-pyrrolidin-1-yl)-piperidine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Semantic Scholar. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-4-(pyrrolidin-1-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • NextSDS. (n.d.). 4-[3-(pyrrolidin-1-yl)propyl]piperidine — Chemical Substance Information. Retrieved from [Link]

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Reproducibility and Optimization of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of a 3-fluoropyrrolidine motif into piperidine scaffolds is a highly effective strategy in modern medicinal chemistry. This specific diamine architecture is frequently utilized in the design of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and central nervous system (CNS) receptor antagonists[1][2]. The stereospecific fluorine atom critically modulates the basicity (pKa) of the pyrrolidine nitrogen, which in turn enhances both target binding affinity and the overall metabolic stability of the drug candidate[2].

However, achieving reproducible, high-yield synthesis of the core scaffold—(R)-4-(3-fluoropyrrolidin-1-yl)piperidine —presents distinct chemical challenges. As an application scientist, I have evaluated the two primary synthetic strategies used to construct this critical C-N bond. This guide provides an objective, data-driven comparison of these pathways, detailing the mechanistic causality behind reagent selection and providing a self-validating, highly scalable protocol.

Mechanistic Comparison of Synthesis Pathways

When coupling 1-Boc-4-piperidone derivatives with the chiral (R)-3-fluoropyrrolidine, the choice of synthetic pathway fundamentally dictates the impurity profile, scalability, and overall yield.

SynthesisPathways A 1-Boc-4-piperidone (Ketone) D 1-Boc-4-((R)-3-fluoropyrrolidin-1-yl)piperidine (Protected Intermediate) A->D Pathway A: Reductive Amination STAB, AcOH, DCE B 1-Boc-4-mesyloxypiperidine (Electrophile) B->D Pathway B: Nucleophilic Substitution K2CO3, MeCN, Heat C (R)-3-fluoropyrrolidine (Chiral Amine) C->D Reactant E (R)-4-(3-fluoropyrrolidin-1-yl)piperidine (Target Product) D->E Deprotection HCl/Dioxane

Fig 1. Comparison of Reductive Amination and Nucleophilic Substitution pathways.

Pathway A: Direct Reductive Amination (The Industry Standard)

Reductive amination utilizing Sodium Triacetoxyborohydride (STAB) is the most robust and chemoselective method for this transformation[3].

  • Causality of Reagent Choice: STAB is heavily preferred over Sodium Cyanoborohydride (NaBH₃CN) because it is significantly less toxic (no hydrogen cyanide gas generation) and exhibits superior chemoselectivity. In the presence of acetic acid, the ketone and amine condense to form an iminium ion. STAB selectively reduces this protonated iminium intermediate much faster than it reduces the parent ketone, heavily suppressing the formation of unwanted 1-Boc-4-hydroxypiperidine byproducts[3].

  • Stereochemical Integrity: Because the reaction proceeds via a transient planar iminium ion on the symmetrical piperidine ring, the stereocenter of the (R)-3-fluoropyrrolidine remains completely untouched, preserving the enantiomeric purity of the starting material.

Pathway B: Nucleophilic Substitution (The Suboptimal Alternative)

This pathway involves converting 1-Boc-4-hydroxypiperidine into a reactive leaving group (e.g., mesylate) followed by an SN2 reaction with (R)-3-fluoropyrrolidine.

  • Causality of Failure: The secondary carbon of the piperidine ring is sterically hindered. Furthermore, (R)-3-fluoropyrrolidine is a moderately strong base. Under the elevated temperatures required to force the substitution, E2 elimination outcompetes the desired SN2 substitution. This leads to massive quantities of 1-Boc-1,2,3,6-tetrahydropyridine (elimination byproduct), drastically reducing the yield and complicating downstream chromatographic purification.

Quantitative Data Comparison
ParameterPathway A: Reductive AminationPathway B: Nucleophilic Substitution
Primary Reagents 1-Boc-4-piperidone, STAB, AcOH1-Boc-4-mesyloxypiperidine, K₂CO₃
Solvent / Temperature DCE or DCM / 0 °C to RTAcetonitrile / 80 °C (Reflux)
Typical Yield 82% - 89% 40% - 55%
Major Byproducts 1-Boc-4-hydroxypiperidine (<5%)1-Boc-1,2,3,6-tetrahydropyridine (E2)
Reaction Time 4 - 8 hours16 - 24 hours
Scalability Excellent (Kilogram scale)Poor (Due to competing E2 elimination)

Optimized Experimental Protocol: Reductive Amination

To ensure high reproducibility, the following protocol leverages the reductive amination pathway, concluding with a global deprotection to yield the highly crystalline dihydrochloride salt.

Workflow S1 Imine Formation AcOH, DCE S2 Reduction STAB, 0°C to RT S1->S2 S3 Workup Sat. NaHCO3 S2->S3 S4 Deprotection 4M HCl in Dioxane S3->S4 S5 Isolation Filtration of Salt S4->S5

Fig 2. Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology

1. Imine Formation (In-Process Control)

  • Procedure: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-Boc-4-piperidone (1.0 eq) and (R)-3-fluoropyrrolidine hydrochloride (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq), followed by Glacial Acetic Acid (1.5 eq).

  • Scientific Rationale: Free base fluoropyrrolidines are volatile and prone to degradation. Utilizing the hydrochloride salt ensures accurate stoichiometry. The addition of DIPEA liberates the free base in situ, while acetic acid acts as a necessary catalyst to shift the equilibrium toward the reactive iminium ion[3].

  • Self-Validation: Stir at room temperature for 1 hour. A slight color shift to pale yellow acts as a visual cue indicating successful iminium formation.

2. Selective Reduction

  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portionwise over 15 minutes.

  • Scientific Rationale: The reduction is mildly exothermic. Portionwise addition at 0 °C prevents thermal spikes that could inadvertently drive the direct, unselective reduction of the starting ketone.

  • Self-Validation: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor via LC-MS or TLC (using a Ninhydrin stain). The reaction is self-validating when the starting ketone peak is entirely consumed, leaving only the higher-mass product peak.

3. Quenching and Workup

  • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Scientific Rationale: The basic quench is critical; it neutralizes the acetic acid and completely destroys any excess STAB, preventing unwanted degradation or side reactions during solvent evaporation.

4. Boc Deprotection and Salt Isolation

  • Procedure: Dissolve the crude intermediate in a minimal amount of DCM. Slowly add 4M HCl in Dioxane (5.0 eq) at room temperature and stir for 2 hours.

  • Scientific Rationale: Anhydrous acidic conditions cleanly cleave the Boc group without risking hydrolysis of the core framework. As the deprotection proceeds, the product automatically precipitates out of the solution as a bis-hydrochloride salt.

  • Self-Validation: The formation of a dense, white precipitate is a definitive visual confirmation of successful deprotection. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford (R)-4-(3-fluoropyrrolidin-1-yl)piperidine dihydrochloride in >85% overall yield. This completely bypasses the need for tedious column chromatography.

Analytical Quality Control

To verify the structural integrity of the synthesized compound, ¹⁹F NMR is the most diagnostic tool. The fluorine atom on the chiral pyrrolidine ring typically presents as a distinct multiplet (due to complex splitting with adjacent protons) around δ -175 to -177 ppm (referenced to CFCl₃)[2]. Furthermore, the complete absence of alkene protons in the ¹H NMR spectrum (δ 5.5-6.0 ppm) confirms that the elimination byproduct—endemic to Pathway B—was successfully avoided.

References

  • Title: (S)-4-(3-fluoropyrrolidin-1-yl)piperidine dihydrochloride - 捷化医药 Source: jiehuapharma.com URL:

  • [1] Title: Synthesis, Evaluation and Molecular Docking of Prolyl-Fluoropyrrolidine Derivatives as Dipeptidyl Peptidase IV Inhibitors - Ovid Source: ovid.com URL:

  • [2] Title: Hypervalent Iodine/HF Reagents for the Synthesis of 3-Fluoropyrrolidines | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • [3] Title: Reductive Amination with Borohydride & Borane Reducing Agents - Studylib Source: studylib.net URL:

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A Medicinal Chemist's Guide to the Structure-Activity Relationship of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the (R)-4-(3-fluoropyrrolidin-1-yl)piperidine scaffold, a privileged motif in modern medicinal chemistry, particularly for central nervous system (CNS) targets. We will dissect the key structural features of this compound, explore the anticipated impact of chemical modifications, and provide standardized experimental protocols to empirically validate these SAR hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds incorporating this versatile chemical entity.

Introduction: The Strategic Value of the Fluorinated Pyrrolidinylpiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in CNS drug discovery, prized for its ability to confer favorable physicochemical properties and to serve as a versatile anchor for pharmacophoric elements.[1][2][3] When coupled with a pyrrolidine moiety, as in 4-(pyrrolidin-1-yl)piperidine, the resulting bicyclic-like structure offers a rigidified framework that can enhance binding affinity and selectivity for a variety of biological targets, including G protein-coupled receptors (GPCRs) and transporters.[4]

The introduction of a fluorine atom, particularly at the 3-position of the pyrrolidine ring with a defined (R)-stereochemistry, represents a strategic design choice aimed at fine-tuning the molecule's properties. Fluorine's unique characteristics—small van der Waals radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to modulate a compound's metabolic stability, membrane permeability, and target binding interactions.[5][6][7][8] The strategic placement of fluorine can block sites of metabolism, alter the pKa of nearby functional groups, and introduce favorable non-covalent interactions within a protein's binding pocket.[7]

This guide will systematically explore the SAR of the (R)-4-(3-fluoropyrrolidin-1-yl)piperidine core, focusing on key biological targets such as the muscarinic acetylcholine M4 receptor (M4 mAChR) and dopamine D2/D3 receptors, where this and similar scaffolds have shown significant promise.[9][10][11][12][13]

Dissecting the Core Scaffold: A Framework for SAR Analysis

To understand the SAR of (R)-4-(3-fluoropyrrolidin-1-yl)piperidine, we will consider four key regions for modification. The following diagram illustrates these points of potential derivatization.

SAR_points cluster_0 mol A Position 1 (Piperidine-N) A->mol B Position 4 Substituent (Pyrrolidine Ring) B->mol C Fluorine Substitution (Pyrrolidine C3) C->mol D Stereochemistry (Pyrrolidine C3) D->mol

Caption: Key points for SAR exploration on the (R)-4-(3-fluoropyrrolidin-1-yl)piperidine scaffold.

SAR Comparison of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine Analogs

The following sections will compare the parent compound with a series of hypothetical analogs to elucidate the contribution of each key structural feature to its biological activity. The primary endpoints for comparison will be binding affinity (Ki), functional activity (EC50 or IC50), and metabolic stability.

The Role of the Fluorine Atom at the C3-Position of the Pyrrolidine Ring

The presence and position of the fluorine atom are critical determinants of the compound's pharmacological profile.

CompoundModificationAnticipated Effect on Binding Affinity (Ki)Anticipated Effect on Metabolic StabilityRationale
Parent Compound (R)-3-FluoroBaselineHighThe C-F bond is strong and resistant to metabolic cleavage.[6] The electronegativity of fluorine can influence local electronic environments and enhance binding interactions.[7]
Analog 1 No FluorineLikely DecreasedDecreasedRemoval of fluorine eliminates potential favorable interactions with the target protein. The C-H bond is more susceptible to oxidative metabolism.
Analog 2 (R)-3-ChloroVariableIncreasedThe larger chlorine atom may introduce steric clashes or favorable interactions depending on the binding pocket topology. It is also a metabolically stable group.
Analog 3 (R)-3-HydroxyLikely DecreasedDecreasedThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially altering binding. However, it is a primary site for glucuronidation and other phase II metabolic reactions.
Analog 4 (S)-3-FluoroSignificantly DecreasedHighStereochemistry is often crucial for precise interactions within a chiral binding pocket. The (S)-enantiomer may position the fluorine atom in a sterically or electronically unfavorable orientation.
Impact of the Pyrrolidine Ring

The pyrrolidine ring provides a constrained conformation that can be beneficial for receptor binding.

CompoundModificationAnticipated Effect on Binding Affinity (Ki)Rationale
Parent Compound PyrrolidineBaselineThe five-membered ring offers a specific three-dimensional shape that can fit optimally into the binding pocket.[4]
Analog 5 AzetidineLikely DecreasedThe smaller four-membered ring will alter the geometry and distance between the piperidine nitrogen and the rest of the molecule, likely disrupting optimal binding.
Analog 6 PiperidineVariableA six-membered ring in this position creates a larger, more flexible analog. This could either improve or worsen binding depending on the target's steric tolerance.
Analog 7 Acyclic (e.g., diethylamino)Significantly DecreasedThe increased conformational flexibility of an acyclic amine is entropically unfavorable for binding, generally leading to a loss of potency.
The Significance of the Piperidine Core

The piperidine ring serves as the central scaffold and its nitrogen is often a key interaction point.

CompoundModificationAnticipated Effect on Binding Affinity (Ki)Rationale
Parent Compound PiperidineBaselineThe piperidine ring is a well-established scaffold for CNS targets, often involved in key ionic or hydrogen bonding interactions.[3]
Analog 8 Bioisosteric Replacement (e.g., Azaspiro[3.3]heptane)VariableConformationally restricted analogs can improve affinity and selectivity by reducing the entropic penalty of binding.[14] The specific geometry of the spirocycle will determine the outcome.
Analog 9 Substitution on the Piperidine Ring (e.g., 3-methyl)VariableSmall alkyl substitutions can probe for additional lipophilic pockets in the receptor. However, they may also introduce steric hindrance.

Experimental Protocols for SAR Validation

To empirically determine the SAR of these analogs, a series of standardized in vitro assays are required. The following protocols outline the key experiments.

Radioligand Binding Assay for Target Affinity (Ki)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.

binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes expressing M4 mAChR or D2/D3 receptors) Incubate Incubate at controlled temperature (e.g., 25°C for 60 min) Receptor->Incubate Radioligand Radioligand (e.g., [3H]NMS for mAChRs, [3H]spiperone for D2/D3) Radioligand->Incubate Compound Test Compound (Analogs 1-9) Compound->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Scintillation Scintillation Counting (to quantify bound radioactivity) Filter->Scintillation IC50 Calculate IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds. In parallel, prepare cell membrane homogenates expressing the target receptor.

  • Incubation: In a 96-well plate, combine the membrane homogenate, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound. Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay for Agonist/Antagonist Activity (EC50/IC50)

Functional assays measure the biological response of a cell upon compound binding to the receptor. For GPCRs, this often involves measuring second messenger levels.

functional_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cells Culture cells stably expressing the target receptor Plate Plate cells in a 96-well microplate Cells->Plate Add_agonist Add agonist (for antagonist assay) or test compound (for agonist assay) Plate->Add_agonist Measure Measure downstream signaling (e.g., cAMP levels, Ca2+ flux, or β-arrestin recruitment) Add_agonist->Measure Dose_response Generate dose-response curves Measure->Dose_response EC50_IC50 Calculate EC50 (agonist) or IC50 (antagonist) Dose_response->EC50_IC50

Caption: General workflow for a cell-based functional assay.

Protocol (Example for a Gi-coupled receptor like M4 mAChR or D2/D3):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • Compound Addition:

    • Antagonist Mode: Pretreat cells with varying concentrations of the test compound, followed by the addition of a fixed concentration of a known agonist (e.g., acetylcholine for M4 mAChR, quinpirole for D2/D3).

    • Agonist Mode: Treat cells with varying concentrations of the test compound alone.

  • Signaling Measurement: After incubation, lyse the cells and measure the levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF or ELISA). For Gi-coupled receptors, agonist activation will lead to a decrease in forskolin-stimulated cAMP levels.

  • Analysis: Plot the cAMP response against the compound concentration to generate dose-response curves and determine the IC50 (for antagonists) or EC50 (for agonists).

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Protocol:

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (human or other species) and NADPH (as a cofactor for cytochrome P450 enzymes).

  • Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the amount of parent compound remaining in each aliquot using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion

The (R)-4-(3-fluoropyrrolidin-1-yl)piperidine scaffold is a valuable starting point for the design of potent and selective ligands for CNS targets. A systematic exploration of the structure-activity relationship, focusing on the strategic placement of fluorine, the nature of the heterocyclic rings, and stereochemistry, is crucial for lead optimization. The experimental protocols outlined in this guide provide a robust framework for validating SAR hypotheses and advancing compounds with improved efficacy, selectivity, and pharmacokinetic properties. By understanding the causal relationships between structural modifications and biological outcomes, researchers can more efficiently navigate the complex landscape of drug discovery.

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